molecular formula C13H19NO B1651092 4-Ethylethcathinone CAS No. 1225619-32-8

4-Ethylethcathinone

Katalognummer: B1651092
CAS-Nummer: 1225619-32-8
Molekulargewicht: 205.30
InChI-Schlüssel: FAXVCSOMTSWQNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethylethcathinone is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1225619-32-8

Molekularformel

C13H19NO

Molekulargewicht

205.30

IUPAC-Name

2-(ethylamino)-1-(4-ethylphenyl)propan-1-one

InChI

InChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2/h6-10,14H,4-5H2,1-3H3

InChI-Schlüssel

FAXVCSOMTSWQNT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)NCC

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)C(C)NCC

Sequenz

A

Herkunft des Produkts

United States

Foundational & Exploratory

Mechanism of Action of 4-Ethylethcathinone on Monoamine Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylethcathinone (4-EEC) is a synthetic cathinone derivative whose mechanism of action at monoamine transporters is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of how 4-EEC interacts with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Drawing upon data from structurally similar cathinone analogs, this document elucidates the likely dual mechanism of 4-EEC as both an uptake inhibitor and a substrate-type releaser at these key regulatory proteins. This guide includes a summary of quantitative data for closely related compounds, detailed experimental methodologies for pertinent assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

Synthetic cathinones have emerged as a significant class of psychoactive substances, with their primary pharmacological effects mediated through interactions with monoamine transporters. These transporters—DAT, SERT, and NET—are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. By modulating the function of these transporters, synthetic cathinones can profoundly alter monoaminergic neurotransmission, leading to their characteristic stimulant and, in some cases, entactogenic effects. This compound (4-EEC) is a para-substituted cathinone, and understanding its precise mechanism of action is crucial for predicting its pharmacological profile and potential for abuse.

The interaction of synthetic cathinones with monoamine transporters can be broadly categorized into two main mechanisms: uptake inhibition (acting as blockers) and substrate-mediated release (acting as releasers). Blockers, such as cocaine, bind to the transporter to prevent the reuptake of the endogenous neurotransmitter. In contrast, releasers, like amphetamine, are transported into the presynaptic terminal by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and promote reverse transport of the neurotransmitters out of the neuron and into the synaptic cleft through the same transporters.

While direct quantitative data for 4-EEC is limited in the published literature, extensive research on structurally related cathinones provides a strong basis for inferring its mechanism of action.

Interaction with Monoamine Transporters

Based on structure-activity relationships within the cathinone class, 4-EEC is predicted to act as a non-selective substrate at all three monoamine transporters, inducing the release of dopamine, serotonin, and norepinephrine. This is supported by studies on the closely related compound, 4-methylethcathinone (4-MEC), which also demonstrates substrate activity, particularly at SERT and NET. The para-ethyl substitution on the phenyl ring of 4-EEC is expected to influence its potency and selectivity at each transporter.

Dopamine Transporter (DAT)

4-EEC is anticipated to be a substrate for DAT, leading to the release of dopamine. This action is a hallmark of many psychostimulants and is associated with their reinforcing and abuse potential. The potency of 4-EEC at DAT is likely to be a key determinant of its stimulant effects. For the related compound ethcathinone (which lacks the 4-ethyl group), it has been shown to be a weak inhibitor of dopamine reuptake.

Serotonin Transporter (SERT)

Similar to other para-substituted cathinones like 4-MEC, 4-EEC is expected to be a potent substrate at SERT, inducing serotonin release. This serotonergic activity is often associated with the entactogenic or empathogenic effects observed with some synthetic cathinones.

Norepinephrine Transporter (NET)

4-EEC is also predicted to act as a substrate for NET, causing the release of norepinephrine. This noradrenergic action contributes to the sympathomimetic and stimulant effects of the compound, such as increased heart rate and blood pressure. Research on ethcathinone has shown it to be a moderately active releaser of norepinephrine.

Quantitative Data Summary

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in nM)

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Ethcathinone 1014 (Ki)--
4-Methylethcathinone (4-MEC) ---
Mephedrone (4-MMC) 12016044
Methcathinone 56>1000027

Note: Data for ethcathinone is presented as the inhibition constant (Ki). Data for other compounds is compiled from various in vitro studies.

Table 2: Monoamine Release (EC50 values in nM)

CompoundDAT EC50 (nM)SERT EC50 (nM)NET EC50 (nM)
Ethcathinone --99.3
4-Methylethcathinone (4-MEC) SubstrateSubstrateSubstrate
Mephedrone (4-MMC) 435332
Methcathinone 21333022

Note: 4-MEC has been identified as a substrate, but specific EC50 values were not found in the initial searches. Data for other compounds is compiled from various in vitro studies.

Experimental Protocols

The characterization of a compound's activity at monoamine transporters involves several key in vitro assays. The following are detailed methodologies for these experiments.

Synaptosome Preparation

Synaptosomes are isolated nerve terminals that retain functional monoamine transporters and are a valuable ex vivo model for studying uptake and release.

  • Tissue Homogenization: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or whole brain minus striatum and cerebellum for NET and SERT) is rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose with protease inhibitors).

  • Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction. A common procedure involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction.

  • Resuspension: The final pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) for use in uptake or release assays.

Monoamine Uptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of a radiolabeled monoamine.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human DAT, SERT, or NET are cultured to confluence in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • On the day of the assay, the cells are washed with assay buffer.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., 4-EEC) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

    • A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

    • Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • The reaction is terminated by rapid washing with ice-cold buffer to remove extracellular radiolabel.

    • The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Monoamine Release Assay

This assay measures a compound's ability to induce the efflux of a preloaded radiolabeled substrate.

  • Synaptosome or Cell Loading: Synaptosomes or transporter-expressing cells are pre-incubated with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT) to allow for its accumulation.

  • Superfusion or Static Release:

    • Superfusion: The loaded synaptosomes or cells are placed in a superfusion apparatus and continuously perfused with buffer. After a stable baseline of radiolabel efflux is established, various concentrations of the test compound are introduced into the perfusion buffer, and the amount of radioactivity in the collected fractions is measured.

    • Static Release: The loaded synaptosomes or cells are washed to remove extracellular radiolabel and then incubated with various concentrations of the test compound for a fixed period. The amount of radioactivity released into the supernatant is then quantified.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC50) is determined from the concentration-response curve.

Visualizations

Signaling Pathway of a Monoamine Releaser

Monoamine_Releaser_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Cytosolic_MA Cytosolic Monoamines Vesicle->Cytosolic_MA Monoamine efflux into cytosol Transporter Monoamine Transporter (DAT/SERT/NET) Cytosolic_MA->Transporter Increased cytosolic concentration EEC 4-EEC EEC->Vesicle Disrupts vesicular storage (VMAT2) EEC->Transporter Enters cell via transporter Synaptic_Cleft_MA Increased Synaptic Monoamines Transporter->Synaptic_Cleft_MA Reverse Transport (Monoamine Release) Receptor Postsynaptic Receptors Synaptic_Cleft_MA->Receptor Binds to receptors Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect Initiates downstream signaling

Caption: Proposed mechanism of 4-EEC as a monoamine releasing agent.

Experimental Workflow for Uptake Inhibition Assay

Uptake_Inhibition_Workflow start Start cell_culture Culture HEK-293 cells expressing DAT, SERT, or NET start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding preincubation Pre-incubate cells with varying concentrations of 4-EEC seeding->preincubation add_radiolabel Add radiolabeled monoamine ([³H]DA, [³H]5-HT, or [³H]NE) preincubation->add_radiolabel incubation Incubate to allow uptake add_radiolabel->incubation termination Terminate uptake by washing with cold buffer incubation->termination lysis Lyse cells termination->lysis quantification Quantify intracellular radioactivity via scintillation counting lysis->quantification analysis Analyze data and determine IC50 value quantification->analysis end End analysis->end

Caption: Workflow for determining the IC50 of 4-EEC in a monoamine uptake inhibition assay.

Logical Relationship of Cathinone Structure and Activity

SAR_Logic cluster_structure Chemical Structure cluster_activity Pharmacological Activity Core Cathinone Scaffold (β-keto-phenethylamine) Mechanism Mechanism of Action (Releaser vs. Blocker) Core->Mechanism Determines general cathinone action Para_Sub Para-substitution (e.g., 4-Ethyl group) Potency Potency (IC50 / EC50) Para_Sub->Potency Selectivity Transporter Selectivity (DAT vs. SERT vs. NET) Para_Sub->Selectivity Influences SERT vs. DAT selectivity N_Alkyl N-Alkyl Group (e.g., Ethyl group) N_Alkyl->Potency Modulates overall potency N_Alkyl->Selectivity

Caption: Structure-activity relationships influencing the pharmacological profile of 4-EEC.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in the scientific literature, a robust understanding of its mechanism of action can be inferred from the extensive research on its structural analogs. 4-EEC is strongly predicted to function as a substrate-type releaser at dopamine, serotonin, and norepinephrine transporters. This dual action of inhibiting reuptake and promoting efflux of monoamines is the likely basis for its psychostimulant and potential entactogenic effects. Further in vitro and in vivo studies are warranted to precisely quantify the potency and selectivity of 4-EEC at each monoamine transporter and to fully characterize its pharmacological and toxicological profile. The experimental protocols and structure-activity relationships detailed in this guide provide a solid framework for conducting such future research.

Pharmacological Profile of 4-Ethylethcathinone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The pharmacological and toxicological properties of 4-Ethylethcathinone hydrochloride (4-EEC HCl) have not been extensively characterized in published scientific literature.[1] This guide provides a comprehensive overview based on the pharmacology of structurally related synthetic cathinones and established structure-activity relationships within this class of compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (4-EEC), a substituted cathinone derivative, belongs to a class of psychoactive substances that have emerged as novel psychoactive substances (NPS). Structurally, it is the N-ethyl and para-ethyl analog of cathinone. Synthetic cathinones are known to act primarily as monoamine transporter inhibitors and/or releasers, affecting the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] The pharmacological profile of individual cathinones can vary significantly based on their specific chemical substitutions.

Physicochemical Properties

PropertyValue
IUPAC Name 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride
Synonyms 4-EEC HCl, 4-ethyl-N-ethylcathinone
Molecular Formula C₁₃H₂₀ClNO
Molecular Weight 241.76 g/mol
CAS Number 2446466-62-0

Pharmacodynamics: Inferred Mechanism of Action

Direct quantitative data on the binding affinity and functional activity of 4-EEC HCl at monoamine transporters are not available in the current body of scientific literature. However, based on the well-established structure-activity relationships (SAR) of substituted cathinones, a likely pharmacological profile can be inferred.

Interaction with Monoamine Transporters

The primary mechanism of action for synthetic cathinones involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] The specific substitutions on the cathinone scaffold dictate the potency and selectivity for these transporters.

  • Para-Substitution: 4-EEC possesses an ethyl group at the para- (4-) position of the phenyl ring. Studies on para-substituted methcathinone analogs have demonstrated that the steric bulk of the para-substituent plays a crucial role in determining the selectivity for DAT versus SERT.[3][4][5] Larger substituents tend to shift the selectivity towards SERT.[6] Therefore, the para-ethyl group in 4-EEC is expected to confer a higher affinity for SERT compared to unsubstituted cathinone.

  • N-Alkylation: The presence of an N-ethyl group also influences the pharmacological activity.

Based on these principles, 4-EEC is hypothesized to be a monoamine transporter inhibitor with a potential preference for the serotonin transporter. It may also act as a substrate-type releaser at these transporters.

Comparative Pharmacological Data of Related Cathinones

To provide context, the following table summarizes the in vitro data for structurally related cathinones. It is important to note that these are not data for 4-EEC HCl but for compounds with similar structural motifs.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioPrimary Mechanism
Ethcathinone 1,014 (Kᵢ)---NE Releaser
4-Methylethcathinone (4-MEC) 1,0771143323.24Mixed Uptake Inhibitor/Releaser

Data for ethcathinone is presented as Kᵢ (nM) for dopamine reuptake inhibition and its primary action is as a norepinephrine releaser with an EC₅₀ of 99.3 nM.[7] Data for 4-MEC is from studies on its monoamine transporter inhibition.[8]

Pharmacokinetics: Postulated Metabolic Pathways

Specific pharmacokinetic parameters for 4-EEC HCl, such as its half-life, bioavailability, and in vivo metabolism, have not been reported. However, general metabolic pathways for synthetic cathinones have been elucidated through in vitro studies.

The metabolism of synthetic cathinones typically involves:

  • Reduction of the β-keto group: This is a common metabolic transformation for cathinones.

  • Hydroxylation: This can occur on the alkyl side chain or the aromatic ring.

  • N-dealkylation: The removal of the N-ethyl group is a possible metabolic route.

  • Oxidation of the aromatic alkyl substituent: The para-ethyl group may be oxidized to the corresponding carboxylic acid.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation.[9]

G cluster_0 Postulated Metabolic Pathways of this compound 4-EEC 4-EEC Metabolite_A β-keto reduced 4-EEC 4-EEC->Metabolite_A Reduction Metabolite_B Hydroxylated 4-EEC 4-EEC->Metabolite_B Hydroxylation Metabolite_C N-dealkylated 4-EEC 4-EEC->Metabolite_C N-dealkylation Metabolite_D Oxidized para-ethyl group 4-EEC->Metabolite_D Oxidation Phase_II_Conjugates Glucuronide/Sulfate Conjugates Metabolite_A->Phase_II_Conjugates Metabolite_B->Phase_II_Conjugates

Postulated metabolic pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize the pharmacological profile of synthetic cathinones.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Workflow:

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes (HEK 293 expressing hDAT, hSERT, or hNET) incubate Incubate membranes with radioligand ([³H]WIN 35,428, [³H]citalopram, or [³H]nisoxetine) and varying concentrations of 4-EEC HCl prep->incubate separate Separate bound and free radioligand (Rapid filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Data analysis (Non-linear regression to determine IC₅₀, Cheng-Prusoff equation for Kᵢ) quantify->analyze

Workflow for radioligand binding assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and a range of concentrations of the test compound (4-EEC HCl).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Workflow:

G cluster_workflow Neurotransmitter Uptake Inhibition Assay Workflow prep Prepare synaptosomes from rat brain tissue preincubate Pre-incubate synaptosomes with varying concentrations of 4-EEC HCl prep->preincubate initiate Initiate uptake by adding radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) preincubate->initiate terminate Terminate uptake by rapid filtration initiate->terminate quantify Quantify radioactivity in synaptosomes (Scintillation counting) terminate->quantify analyze Data analysis (Non-linear regression to determine IC₅₀) quantify->analyze

Workflow for neurotransmitter uptake inhibition assay.

Detailed Steps:

  • Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (4-EEC HCl) or vehicle.

  • Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).

  • Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.

  • Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of neurotransmitter uptake, is determined by non-linear regression.

Conclusion

While direct experimental data on the pharmacological profile of this compound hydrochloride is currently lacking, structure-activity relationships within the synthetic cathinone class provide a framework for postulating its mechanism of action. It is likely to function as a monoamine transporter inhibitor, with a potential preference for the serotonin transporter due to its para-ethyl substitution. Further in vitro and in vivo studies are necessary to definitively characterize its binding affinities, functional activities, pharmacokinetic properties, and toxicological profile. The experimental protocols detailed in this guide provide a basis for conducting such investigations.

References

In Vitro Receptor Binding Affinity of 4-Ethylethcathinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro receptor binding affinity of 4-Ethylethcathinone (4-EEC), a synthetic cathinone. Due to a lack of specific binding data for 4-EEC in peer-reviewed literature, this document focuses on providing a comprehensive framework for understanding its potential pharmacological profile. This is achieved by summarizing the known receptor binding affinities and functional potencies of structurally related cathinone analogs. Furthermore, this guide presents detailed experimental protocols for conducting in vitro receptor binding and monoamine transporter uptake inhibition assays, which are crucial for characterizing novel psychoactive substances. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways, experimental workflows, and the logical relationships governing the structure-activity of cathinones.

Introduction

This compound (4-EEC) is a synthetic stimulant of the cathinone class. Like other substituted cathinones, its pharmacological effects are presumed to be mediated by interactions with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions typically involve the inhibition of neurotransmitter reuptake and/or the promotion of neurotransmitter release. However, a thorough search of scientific literature reveals a notable absence of specific in vitro receptor binding studies providing quantitative affinity data (e.g., Kᵢ or IC₅₀ values) for 4-EEC.

This guide aims to bridge this knowledge gap by providing researchers with:

  • A comparative summary of the in vitro receptor binding and functional data for structurally analogous cathinones.

  • Detailed, step-by-step experimental protocols for determining the receptor binding affinity and functional activity of compounds like 4-EEC.

  • Visual representations of relevant biological pathways and experimental procedures to facilitate comprehension.

By understanding the methodologies and the pharmacological profiles of related compounds, researchers can better anticipate the likely properties of 4-EEC and design appropriate studies for its empirical characterization.

Quantitative Data for Structurally Related Cathinones

To provide a frame of reference for the potential activity of 4-EEC, the following table summarizes the in vitro binding affinities (Kᵢ) and/or functional potencies (IC₅₀ for uptake inhibition or EC₅₀ for release) of several well-characterized cathinone derivatives at the dopamine, norepinephrine, and serotonin transporters.

CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)Primary Mechanism
Mephedrone (4-MMC)13040240Releaser
Methylone210260210Releaser
3-MMC---Releaser
α-PVP22.29.86>10,000Uptake Inhibitor
MDPV4.8516.84>10,000Uptake Inhibitor

Note: The data presented are compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The primary mechanism is generally classified as either a releasing agent or an uptake inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro receptor binding affinity and functional activity of novel psychoactive substances like 4-EEC.

Radioligand Binding Assays for Monoamine Transporters

This protocol is adapted from studies characterizing other synthetic cathinones and is designed to determine the binding affinity (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

3.1.1. Materials

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or a similar selective radioligand.

    • For hNET: [³H]Nisoxetine or a similar selective radioligand.

    • For hSERT: [³H]Citalopram or a similar selective radioligand.

  • Non-specific Binding Ligand: A high concentration of a known, non-labeled ligand for each transporter (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM imipramine for SERT).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Test Compound: this compound (or other cathinone) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.

3.1.2. Procedure

  • Cell Membrane Preparation:

    • Culture the specific HEK293 cell line to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (typically at or near its Kₔ value).

      • Either:

        • Vehicle (for total binding).

        • Non-specific binding ligand (for non-specific binding).

        • Varying concentrations of the test compound (4-EEC).

      • The cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

This protocol measures the functional inhibition of monoamine transporters by a test compound and is used to determine its IC₅₀ value for uptake inhibition.

3.2.1. Materials

  • Cell Lines: As in the binding assay.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Test Compound: this compound (or other cathinone) serially diluted.

  • Uptake Inhibitors (for defining non-specific uptake): e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM imipramine for SERT.

  • Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).

  • Equipment: 24-well or 96-well cell culture plates, scintillation vials, liquid scintillation counter.

3.2.2. Procedure

  • Cell Plating: Plate the appropriate HEK293 cell line in culture plates and grow to confluency.

  • Pre-incubation:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to a final concentration (typically in the low nanomolar range) and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold uptake buffer to remove the unincorporated radiolabeled neurotransmitter.

  • Cell Lysis and Counting:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

3.2.3. Data Analysis

  • Determine the specific uptake by subtracting the radioactivity in the presence of a high concentration of a known uptake inhibitor from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine_cyto Dopamine_syn Vesicle->Dopamine_syn Release DAT Dopamine Transporter (DAT) MAO MAO Dopamine_cyto->MAO Metabolism Dopamine_syn->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_syn->D_Receptor Binding Signaling Postsynaptic Signaling D_Receptor->Signaling Cathinone 4-EEC (Cathinone) Cathinone->DAT Inhibition/Reversal

Caption: General mechanism of action for cathinones at a dopamine synapse.

Experimental Workflows

Binding_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing transporter start->cell_culture membrane_prep Prepare cell membranes (Homogenization & Centrifugation) cell_culture->membrane_prep assay_setup Set up 96-well plate: - Radioligand - Test Compound (4-EEC) - Membranes membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Filter and wash to separate bound/free ligand incubation->filtration counting Measure radioactivity (Liquid Scintillation) filtration->counting data_analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki counting->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro radioligand receptor binding assay.

Logical Relationships

Cathinone_SAR cluster_structure Chemical Structure cluster_activity Pharmacological Activity Core Cathinone Core (β-keto-phenethylamine) Affinity Binding Affinity (Ki) at DAT, NET, SERT Core->Affinity R_group Substitutions (e.g., 4-ethyl on phenyl ring) R_group->Affinity Modulates Potency Functional Potency (IC50/EC50) Uptake Inhibition / Release R_group->Potency Influences Selectivity DAT vs. SERT Selectivity R_group->Selectivity Determines Affinity->Potency Correlates with

Caption: Structure-Activity Relationship (SAR) for substituted cathinones.

Conclusion

While direct in vitro receptor binding data for this compound is currently unavailable in the public domain, this technical guide provides the necessary context and methodologies for its characterization. The comparative data from related cathinones suggest that 4-EEC is likely to interact with monoamine transporters. The provided experimental protocols offer a robust framework for researchers to determine its specific binding affinities and functional activities. The visualizations included are intended to clarify the underlying pharmacology and experimental procedures. Further research is imperative to fully elucidate the in vitro receptor binding profile of this compound and to understand its potential effects.

Neurochemical Profile of 4-Ethylethcathinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research on the specific neurochemical effects of 4-Ethylethcathinone (4-EEC) is limited. Much of the available data is derived from studies of structurally similar cathinone analogs, primarily 4-Methylethcathinone (4-MEC). This guide synthesizes the available information on these related compounds to provide a likely neurochemical profile for 4-EEC, while clearly indicating when data from analogs is being used. The physiological and toxicological properties of 4-EEC have not been fully characterized[1][2].

Introduction

This compound (4-EEC) is a synthetic stimulant of the substituted cathinone class. Structurally, it is an analog of cathinone, the primary psychoactive alkaloid in the khat plant. Like other synthetic cathinones, 4-EEC is presumed to exert its effects by modulating the activity of monoamine neurotransmitter systems in the central nervous system. These compounds are known to interact with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to increased extracellular concentrations of these neurotransmitters[3][4]. The precise nature of this interaction—whether as a reuptake inhibitor or a releasing agent—is a key determinant of a compound's specific pharmacological and toxicological profile[5]. This document provides an in-depth overview of the anticipated neurochemical effects of 4-EEC, based on data from its closest structural analogs.

Mechanism of Action at Monoamine Transporters

Substituted cathinones primarily act as monoamine transporter ligands[6]. They can be broadly categorized as either transporter substrates (releasers) or transporter inhibitors (reuptake blockers)[5]. Evidence from related compounds suggests that 4-EEC likely functions as a substrate at monoamine transporters, triggering the reverse transport of dopamine, serotonin, and norepinephrine from the presynaptic neuron into the synaptic cleft[7].

Signaling Pathway of a Monoamine Releasing Agent

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron EEC 4-EEC Transporter Monoamine Transporter (DAT, SERT, NET) EEC->Transporter Enters cell via transporter Neurotransmitter Cytosolic Neurotransmitters Transporter->Neurotransmitter Reverses transport direction Vesicle Synaptic Vesicle (DA, 5-HT, NE) Vesicle->Neurotransmitter Disrupts vesicular storage (secondary mechanism) Extracellular_NT Increased Extracellular Neurotransmitters Neurotransmitter->Extracellular_NT Efflux Receptor Postsynaptic Receptors Extracellular_NT->Receptor Binds to receptors Signal Transduction Signal Transduction Receptor->Signal Transduction Activates downstream signaling

Figure 1: Proposed mechanism of action for 4-EEC at the monoamine synapse.

Quantitative Analysis of Monoamine Transporter Interaction

Monoamine Transporter Uptake Inhibition

The following table summarizes the in vitro potency of 4-MEC and ethcathinone to inhibit the uptake of dopamine, serotonin, and norepinephrine. Potency is expressed as the half-maximal inhibitory concentration (IC50).

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
4-Methylethcathinone (4-MEC)1330560380[8]
Ethcathinone1014>1000099.3[8]

Lower IC50 values indicate greater potency.

Monoamine Release

The following table presents the half-maximal effective concentration (EC50) for monoamine release induced by 4-MEC and ethcathinone.

CompoundDA Release EC50 (nM)5-HT Release EC50 (nM)NE Release EC50 (nM)Reference
4-Methylethcathinone (4-MEC)1690258483[8]
Ethcathinone>10000>1000099.3[8]

Lower EC50 values indicate greater potency as a releasing agent.

Experimental Protocols

The characterization of a novel psychoactive substance's effects on monoamine transporters typically involves two key in vitro assays: radioligand binding assays and neurotransmitter uptake/release assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the monoamine transporters by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the binding affinity (Ki) of a compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Materials:

  • HEK 293 cells stably expressing hDAT, hSERT, or hNET.

  • Cell membrane preparations from these cells.

  • Radioligand (e.g., [¹²⁵I]RTI-55).

  • Test compound (4-EEC).

  • Reference compounds with known affinities.

  • Assay buffer (e.g., Krebs-HEPES).

  • Filtration apparatus (e.g., cell harvester and glass fiber filters).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest transporter-expressing HEK 293 cells and homogenize them in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[9].

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the relevant transporter.

Objective: To determine the potency (IC50) of a compound to inhibit the uptake of dopamine, serotonin, or norepinephrine.

Materials:

  • HEK 293 cells stably expressing hDAT, hSERT, or hNET.

  • Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine).

  • Test compound (4-EEC).

  • Reference inhibitors.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to attach.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a defined period at a controlled temperature.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value by fitting the data to a dose-response curve[9][10].

Experimental Workflow Diagram

cluster_cell_culture Cell Culture & Preparation cluster_binding_assay Radioligand Binding Assay cluster_uptake_assay Neurotransmitter Uptake Assay A Culture HEK 293 cells expressing DAT, SERT, or NET B Prepare cell membranes (for binding assay) A->B C Plate cells in 96-well plates (for uptake assay) A->C D Incubate membranes with radioligand and 4-EEC B->D H Pre-incubate cells with 4-EEC C->H E Filter and wash D->E F Measure radioactivity E->F G Calculate Ki value F->G I Add radiolabeled neurotransmitter H->I J Terminate uptake and lyse cells I->J K Measure intracellular radioactivity J->K L Calculate IC50 value K->L

Figure 2: General experimental workflow for in vitro characterization.

Conclusion

While direct experimental data on this compound is currently lacking, the available information on its close structural analogs, such as 4-Methylethcathinone and ethcathinone, provides a strong basis for predicting its neurochemical effects. It is highly probable that 4-EEC acts as a monoamine transporter substrate, with a preference for the norepinephrine transporter, followed by the serotonin and dopamine transporters. This profile suggests that 4-EEC would exhibit stimulant and potentially entactogenic effects. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacology, pharmacokinetics, and toxicology of this compound. The experimental protocols outlined in this guide provide a framework for conducting such research.

References

A Technical Guide to Early Analytical Detection of 4-Ethylethcathinone (4-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic stimulant of the cathinone class, structurally related to other novel psychoactive substances (NPS). As with many designer drugs, its emergence on the illicit market presents significant challenges for forensic, clinical, and research laboratories. The development of rapid, sensitive, and reliable analytical methods is crucial for its early detection in seized materials and biological samples. This guide provides an in-depth overview of the core analytical techniques used for the identification and quantification of 4-EEC, complete with experimental protocols, quantitative performance data for related compounds, and workflow visualizations.

General Analytical Workflow

The detection of 4-EEC, whether in seized powders or complex biological matrices, follows a structured analytical workflow. This process ensures accurate identification and quantification, beginning with sample collection and preparation, followed by instrumental analysis and data interpretation.

General Analytical Workflow for 4-EEC Detection General Analytical Workflow for 4-EEC Detection cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (Seized Material, Urine, Blood, Oral Fluid) SamplePreparation Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePreparation Extraction & Cleanup InstrumentalAnalysis Instrumental Analysis (GC-MS, LC-MS/MS, etc.) SamplePreparation->InstrumentalAnalysis Injection DataProcessing Data Processing & Interpretation InstrumentalAnalysis->DataProcessing Raw Data Reporting Reporting of Findings DataProcessing->Reporting Final Results

Caption: General workflow for 4-EEC detection.

Core Analytical Techniques

A variety of analytical techniques can be employed for the detection of synthetic cathinones. The choice of method often depends on the sample matrix, required sensitivity, and whether the analysis is qualitative or quantitative.[1] A combination of techniques is often recommended for unambiguous identification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, offering excellent separation and structural identification capabilities. For cathinones, derivatization is sometimes employed to improve chromatographic behavior, although it is not always necessary.

GC-MS Experimental Workflow for 4-EEC GC-MS Experimental Workflow for 4-EEC cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS System cluster_data_analysis Data Analysis Start Start: Seized Powder or Biological Sample Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Start->Extraction Derivatization Derivatization (Optional) (e.g., with PFPA) Extraction->Derivatization Injection GC Injection (Split/Splitless) Derivatization->Injection Separation GC Column Separation (e.g., DB-1 MS) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataAcquisition Data Acquisition (Mass Spectrum & Retention Time) Detection->DataAcquisition LibraryMatching Spectral Library Matching DataAcquisition->LibraryMatching Quantification Quantification (Using Calibration Curve) LibraryMatching->Quantification End Result Quantification->End

Caption: Detailed workflow for GC-MS analysis of 4-EEC.

Experimental Protocol (GC-MS)

The following protocol is based on established methods for the analysis of 4-EEC and related cathinones.[2]

  • Sample Preparation:

    • For seized powders, prepare a solution at a concentration of approximately 1-4 mg/mL.

    • Perform a base extraction into an organic solvent like chloroform.[2]

    • For biological samples (e.g., whole blood, oral fluid), perform a liquid-liquid extraction.[3][4] An optional derivatization step with an agent like pentafluoropropionic anhydride (PFPA) can be used to improve peak shape and sensitivity.[4][5]

  • Instrumentation:

    • Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent).[2]

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • GC Parameters:

    • Injector Temperature: 280°C.[2]

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.[2]

    • Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[2]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Temperatures: MS Source at 230°C, MS Quadrupole at 150°C.[2]

    • Mass Scan Range: 30-550 amu.[2]

    • Acquisition Mode: Scan.

  • Expected Result: For 4-EEC, a retention time of approximately 8.630 minutes is expected under these conditions.[2]

Quantitative Data (GC-MS/MS for Synthetic Cathinones)

ParameterMatrixValueCompound(s)
Linearity Range Oral Fluid35 - 5000 ng/mL4-CMC, NEP, NEH
Sweat10 - 500 ng/patch4-CMC, NEP, NEH
Whole Blood5 - 1000 ng/mLMethcathinone
Correlation (R²) Oral Fluid/Sweat≥0.9904-CMC, NEP, NEH
Whole Blood>0.998Methcathinone
LOD Whole Blood0.02 - 0.72 ng/mLVarious Cathinones
LOQ Whole Blood1.0 - 2.5 ng/mLVarious Cathinones
Accuracy Oral Fluid/Sweat85.9% - 107%4-CMC, NEP, NEH
Whole Blood89.0% - 108%Various Cathinones
Precision (RSD%) Oral Fluid/Sweat<25%4-CMC, NEP, NEH
Whole Blood≤8.1% (Inter-day)Various Cathinones

Data sourced from validated methods for structurally similar synthetic cathinones.[3][5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it the preferred method for quantifying drugs and their metabolites in complex biological fluids like blood and urine.[8] It often requires less sample preparation than GC-MS and avoids the need for derivatization.

LC-MS/MS Experimental Workflow for 4-EEC LC-MS/MS Experimental Workflow for 4-EEC cluster_sample_prep_lc Sample Preparation cluster_lc_ms_analysis LC-MS/MS System cluster_data_analysis_lc Data Analysis Start_LC Start: Urine, Blood, or Oral Fluid Sample Extraction_LC Dilution ('Dilute-and-Shoot') or Solid-Phase Extraction (SPE) Start_LC->Extraction_LC Injection_LC UPLC/HPLC Injection Extraction_LC->Injection_LC Separation_LC LC Column Separation (e.g., C18 Reverse-Phase) Injection_LC->Separation_LC Ionization_LC Electrospray Ionization (ESI+) Separation_LC->Ionization_LC MassAnalysis_LC_1 Q1: Precursor Ion Selection Ionization_LC->MassAnalysis_LC_1 Fragmentation_LC q2: Collision-Induced Dissociation (CID) MassAnalysis_LC_1->Fragmentation_LC MassAnalysis_LC_2 Q3: Product Ion Analysis Fragmentation_LC->MassAnalysis_LC_2 Detection_LC Detector MassAnalysis_LC_2->Detection_LC DataAcquisition_LC Data Acquisition (MRM Transitions) Detection_LC->DataAcquisition_LC Quantification_LC Quantification (Internal Standard Method) DataAcquisition_LC->Quantification_LC End_LC Result Quantification_LC->End_LC

Caption: Detailed workflow for LC-MS/MS analysis of 4-EEC.

Experimental Protocol (LC-MS/MS)

This protocol is a representative example synthesized from methods for various synthetic cathinones.[8][9]

  • Sample Preparation:

    • For urine samples, a simple "dilute-and-shoot" approach is often sufficient. Dilute the sample with mobile phase or a suitable buffer.

    • For blood or plasma, protein precipitation (e.g., with acetonitrile) followed by centrifugation is a common first step.[9]

    • Solid-Phase Extraction (SPE) can be used for cleaner extracts and pre-concentration from various matrices.

  • Instrumentation:

    • Instrument: A UPLC or HPLC system coupled to a triple-quadrupole mass spectrometer.

    • Column: A reverse-phase column, such as a C18 or PFP (Pentafluorophenyl) column (e.g., Hypersil GOLD PFP, 100 x 2.1 mm, 1.9 µm).

  • LC Parameters:

    • Mobile Phase A: Water with an additive like 0.1% formic acid or ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Run Time: Typically under 15 minutes.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined for 4-EEC and any internal standards used. For a related compound like 4-MEC (m/z 192.1), characteristic transitions include 192.1 → 174.2 and 192.1 → 146.1. Similar transitions would be optimized for 4-EEC.

Quantitative Data (LC-MS/MS for Synthetic Cathinones)

ParameterMatrixValueCompound(s)
Linearity Range Urine31 - 3020 pg/mLLTE4 (Biomarker)
Whole Blood2.11 - 45.5 ng/mLVarious Drugs
Correlation (R²) Various>0.99General Requirement
LOD Bulk Powder~2 ng/mLVarious Cathinones
LOQ Hair0.001 ng/mg4-MEC, MDPV
Accuracy Whole Blood-4.4% to 5.6% (% Dev)Various Drugs
Precision (CV%) Whole Blood<15%Various Drugs

Data sourced from validated methods for structurally similar synthetic cathinones or representative bioanalytical assays.[8][9]

Spectroscopic Methods: NMR and FTIR

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (IR) spectroscopy are powerful tools for the unambiguous structural elucidation of pure, seized substances. They are generally used for qualitative confirmation rather than quantitative analysis in forensic casework.

Experimental Protocol (NMR) [2]

  • Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., D₂O) containing an internal standard like maleic acid for quantification and a reference standard like TSP.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Angle: 90°.

    • Delay: 45 seconds between pulses to ensure full relaxation for quantitative analysis.

    • Spectral Width: Sufficient to cover the expected proton chemical shifts (e.g., -3 to 13 ppm).

Experimental Protocol (FTIR) [2]

  • Instrument: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.

  • Sample Preparation: A small amount of the powder sample is placed directly on the ATR crystal.

  • Scan Parameters:

    • Scans: 32 scans for both sample and background.

    • Resolution: 4 cm⁻¹.

Metabolism of this compound

Understanding the metabolism of 4-EEC is critical for its detection in biological samples, as metabolites can serve as important biomarkers, extending the detection window long after the parent drug has been eliminated. The metabolism of N-alkylated synthetic cathinones typically proceeds through Phase I (modification) and Phase II (conjugation) reactions.[3][10]

Metabolism of N-Ethylcathinones Primary Metabolic Pathways of N-Ethylcathinones cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions Parent 4-EEC (Parent Drug) KetoReduction β-Keto Reduction Parent->KetoReduction NDealkylation N-De-ethylation Parent->NDealkylation Hydroxylation Hydroxylation (Aromatic Ring or Alkyl Chain) Parent->Hydroxylation Glucuronidation Glucuronidation KetoReduction->Glucuronidation NDealkylation->Glucuronidation Oxidation Oxidation to Carboxylic Acid Hydroxylation->Oxidation Excretion Urinary Excretion Oxidation->Excretion Glucuronidation->Excretion

Caption: Key metabolic pathways for N-ethylcathinones.

The primary Phase I metabolic pathways for N-ethylated cathinones include:[3][5][10]

  • β-keto reduction: The ketone group is reduced to a hydroxyl group.

  • N-de-ethylation: The ethyl group attached to the nitrogen is removed.

  • Hydroxylation: A hydroxyl group is added to the aromatic ring or the alkyl side chain.

  • Oxidation: The alkyl group on the aromatic ring can be oxidized to a carboxylic acid.

These Phase I metabolites can then undergo Phase II conjugation, most commonly with glucuronic acid, to form more water-soluble compounds that are readily excreted in the urine.[10] The detection of these metabolites can confirm consumption of the parent drug.

References

An In-depth Technical Guide to the Stability and Degradation of 4-Ethylethcathinone (4-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-Ethylethcathinone (4-EEC), a synthetic cathinone. Due to the limited availability of stability data specific to 4-EEC, this guide synthesizes information from studies on structurally related synthetic cathinones to project the stability profile and degradation products of 4-EEC. This document is intended to support researchers, scientists, and professionals in drug development in understanding the chemical behavior of this compound.

Stability Profile of this compound

The stability of synthetic cathinones is highly dependent on environmental conditions such as temperature, pH, and the matrix in which they are stored.[1][2][3] The chemical structure of the cathinone itself also plays a crucial role in its stability.[1] Generally, synthetic cathinones are most stable in acidic conditions and when frozen, while they degrade more rapidly at elevated temperatures and in alkaline conditions.[1]

Based on studies of analogous compounds, the stability of 4-EEC is expected to be influenced by these factors in a similar manner. The following table summarizes the predicted stability of 4-EEC under various conditions, extrapolated from data on other synthetic cathinones.

ConditionStorage MatrixTemperatureExpected Stability of 4-EECRationale / Reference
pH Aqueous SolutionAmbientUnstable in neutral to alkaline solutions; more stable in acidic solutions.Synthetic cathinones are known to be unstable in alkaline solutions.[4][5] Stability is considerably higher under acidic conditions.[1]
Temperature BloodFrozen (-20°C)Generally stable for extended periods.Most synthetic cathinones show good stability in frozen blood.[1][6]
Refrigerated (4°C)Moderate stability, with potential for degradation over weeks to months.Significant losses of some cathinones are seen within 7 days to over five months in refrigerated blood.[1]
Ambient (20-25°C)Unstable, with significant degradation expected within hours to days.At elevated temperatures, significant loss of cathinones in blood can occur within hours to days.[1][7]
UrineFrozen (-20°C)Generally stable.Cathinones are most stable when frozen in acidic urine.[1]
Refrigerated (4°C)Stability is pH-dependent; more stable in acidic urine.In pH 8 urine at refrigerated temperatures, significant losses can occur within a day to over six months.[1]
Ambient (20-25°C)Unstable, especially in neutral to alkaline urine.Degradation is accelerated at elevated temperatures.[1]
Solvent MethanolAmbientLikely to degrade over time.Mephedrone, a related cathinone, shows significant degradation in methanol at room temperature within days.[7][8]
AcetonitrileAmbientExpected to be more stable than in methanol.Acetonitrile has been shown to be a more stable solvent for synthetic cathinones compared to methanol.[7][9]

Proposed Degradation Pathways and Products of this compound

The degradation of synthetic cathinones can occur through several chemical pathways, including oxidation and hydrolysis.[4][5][10] A detailed study on the degradation of 4-methylmethcathinone (4-MMC) in an alkaline solution identified two primary degradation pathways.[4][5] By analogy, we can propose similar degradation pathways for this compound.

Proposed Pathway A: Oxidative Cleavage

This pathway is initiated by the oxidation of the alpha-carbon, leading to the cleavage of the side chain.

  • Oxidation: 4-EEC is oxidized to form an unstable intermediate, 1-(4-ethylphenyl)-1,2-propanedione.

  • Further Oxidation: This intermediate can be further oxidized to 4-ethylbenzoic acid.

  • Amide Formation: In the presence of the cleaved ethylamine, 4-ethylbenzoic acid could potentially form N-ethyl-4-ethylbenzamide.

Proposed Pathway B: N-Acetylation

Under certain conditions, the secondary amine of 4-EEC could undergo N-acetylation to form N-acetyl-4-ethylethcathinone.

The following diagram illustrates these proposed degradation pathways.

G Proposed Degradation Pathways of this compound cluster_main cluster_pathway_a Pathway A: Oxidative Cleavage cluster_pathway_b Pathway B: N-Acetylation A This compound (4-EEC) B 1-(4-ethylphenyl)-1,2-propanedione A->B Oxidation E N-Acetyl-4-ethylethcathinone A->E N-Acetylation C 4-Ethylbenzoic Acid B->C Oxidation D N-Ethyl-4-ethylbenzamide C->D Amide Formation

Proposed degradation pathways of this compound.

Detailed Experimental Protocol for a Forced Degradation Study of this compound

This section provides a representative experimental protocol for conducting a forced degradation study of 4-EEC. This protocol is a composite based on methodologies reported for other synthetic cathinones and pharmaceuticals.[11][12][13]

3.1. Materials and Reagents

  • This compound (4-EEC) reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Phosphate buffer solutions (pH 4, 7, and 10)

3.2. Preparation of Stock and Working Solutions

  • Prepare a stock solution of 4-EEC in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 100 µg/mL in a 50:50 mixture of methanol and water.

3.3. Forced Degradation Conditions

For each condition, a sample of the working solution is treated as described below. A control sample (working solution without stressor) is kept under normal conditions.

  • Acidic Hydrolysis: Mix equal volumes of the working solution and 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix equal volumes of the working solution and 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix equal volumes of the working solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the working solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the working solution to direct sunlight or a photostability chamber for 7 days.

3.4. Sample Preparation for Analysis

  • After the specified incubation period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl.

  • Dilute all samples, including the control, with the mobile phase to a final concentration of 10 µg/mL.

3.5. Analytical Methodology (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the parent drug from its degradation products (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Full scan to identify potential degradation products, followed by product ion scans (MS/MS) of the parent drug and any new peaks to confirm their structures.

Experimental Workflow for Stability and Degradation Analysis

The following diagram outlines the general workflow for a comprehensive stability and degradation analysis of a compound like 4-EEC.

G Experimental Workflow for Stability and Degradation Analysis cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_sample_prep 3. Sample Preparation cluster_analysis 4. Analysis cluster_data 5. Data Interpretation A Prepare Stock and Working Solutions B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize and Dilute Samples B->C D LC-MS/MS Analysis (Full Scan and Product Ion Scan) C->D E Identify Degradation Products D->E F Quantify Parent Drug Loss D->F G Elucidate Degradation Pathways E->G F->G

A typical workflow for a forced degradation study.

Conclusion

While specific experimental data on the stability and degradation of this compound is not extensively published, a strong understanding of its likely behavior can be derived from the broader class of synthetic cathinones. It is predicted that 4-EEC is susceptible to degradation under alkaline, oxidative, and high-temperature conditions. The primary degradation pathways are likely to involve oxidative cleavage of the side chain and potential N-acetylation. For researchers and professionals working with 4-EEC, it is crucial to consider these stability aspects during sample handling, storage, and analysis to ensure the integrity of the results. The provided experimental protocol offers a robust framework for conducting detailed stability and degradation studies on this and other related compounds.

References

An In-depth Technical Guide to the Isomers and Analogs of 4-Ethylethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and analogs of 4-Ethylethcathinone (4-EEC), a synthetic cathinone. The document details their chemical structures, pharmacological properties, and the experimental methodologies used for their characterization, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound and its Derivatives

This compound (2-(ethylamino)-1-(4-ethylphenyl)propan-1-one) is a substituted cathinone that has emerged among the class of new psychoactive substances.[1][2] Like other synthetic cathinones, its pharmacological effects are primarily mediated by its interaction with monoamine transporters.[3][4] The structure of 4-EEC allows for a variety of isomers and analogs, created by altering the position of substituents on the phenyl ring, modifying the alkyl groups on the alpha-carbon and the nitrogen atom, or rearranging the core structure.[5][6]

Isomerism in this compound

A key aspect of the chemistry of synthetic cathinones is the existence of constitutional isomers, which can exhibit different pharmacological and toxicological profiles. In the context of 4-EEC, the most notable are the propiophenone-based and phenylacetone-based isomers.[5][7][8]

  • Propiophenone-based isomers (e.g., this compound): These are β-ketophenethylamines, characterized by a carbonyl group at the β-position relative to the amino group. This is the typical structure for most psychoactive cathinones.

  • Phenylacetone-based isomers (e.g., 1-(4-ethylphenyl)-1-(ethylamino)propan-2-one): In these isomers, the carbonyl group is shifted to the α-position. These are often referred to as "iso-cathinones" and can be formed as byproducts during synthesis or through rearrangement.[5][7]

The differentiation of these isomers is critical and can be achieved through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, which can distinguish the unique fragmentation patterns and spectral characteristics of each isomer.[9]

dot

Isomeric Forms of this compound cluster_propiophenone Propiophenone-Based Isomers cluster_phenylacetone Phenylacetone-Based Isomers 4-EEC This compound (β-keto) Positional_Isomers_prop Positional Isomers (e.g., 2-EEC, 3-EEC) 4-EEC->Positional_Isomers_prop Varying ethyl group position iso-EEC iso-4-Ethylethcathinone (α-keto) Isomers Isomers of C13H19NO Isomers->4-EEC Propiophenone Backbone Isomers->iso-EEC Phenylacetone Backbone

Caption: Classification of this compound Isomers.

Analogs of this compound

Analogs of 4-EEC are created by systematic modification of its chemical structure. These modifications can occur at several positions:

  • Phenyl Ring Substitution: Introduction of different substituents (e.g., halogens, methoxy groups) at various positions (ortho, meta, para) on the phenyl ring. Para-substitution, in particular, has been shown to significantly influence selectivity for serotonin transporters.[10]

  • α-Alkyl Chain Modification: Altering the length of the alkyl group at the α-carbon (the ethyl group in 4-EEC).

  • N-Alkyl Group Modification: Changing the alkyl group attached to the nitrogen atom (the ethyl group in 4-EEC).

These structural changes can have a profound impact on the compound's affinity and efficacy at monoamine transporters, leading to a wide range of pharmacological profiles.[3][4]

Pharmacology of this compound Isomers and Analogs

The primary mechanism of action for synthetic cathinones is the modulation of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3] They can act as either reuptake inhibitors (blockers) or substrate-releasers.[4]

  • Reuptake Inhibitors: These compounds bind to the transporters and block the reabsorption of neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations.

  • Releasers: These compounds are transported into the presynaptic neuron and induce reverse transport of neurotransmitters.

The specific pharmacological profile of a given isomer or analog determines its psychostimulant effects. Compounds with higher DAT and NET activity tend to have more pronounced stimulant effects, while those with significant SERT activity may exhibit more entactogenic or empathogenic properties.[9][10]

Quantitative Pharmacological Data

The following tables summarize the chemical structures and available pharmacological data for this compound and a selection of its isomers and analogs. It is important to note that comprehensive quantitative data for a wide range of 4-EEC specific derivatives is limited in publicly available literature. The data presented here is compiled from various studies on substituted cathinones and should be interpreted as indicative of the general structure-activity relationships.

Table 1: Chemical Structures of this compound and Related Compounds

Compound NameIUPAC NameChemical FormulaMolar Mass ( g/mol )
This compound (4-EEC) 2-(ethylamino)-1-(4-ethylphenyl)propan-1-oneC13H19NO205.30[1]
4-Ethylmethcathinone (4-EMC) 1-(4-ethylphenyl)-2-(methylamino)propan-1-oneC12H17NO191.27[11]
4-Methylethcathinone (4-MEC) 2-(ethylamino)-1-(4-methylphenyl)propan-1-oneC12H17NO191.27[12]
N-Ethylbuphedrone 2-(ethylamino)-1-phenylbutan-1-oneC12H17NO191.27
4-Chloroethcathinone (4-CEC) 1-(4-chlorophenyl)-2-(ethylamino)propan-1-oneC11H14ClNO211.69

Table 2: In Vitro Pharmacological Data for Selected Cathinone Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT RatioPrimary Action
4-MEC 134702021.5Releaser[13]
Pentylone 114552402.1Releaser[13]
N-Ethylhexedrone 44.5->10000>224Inhibitor[14][15]
4-CEC ----Releaser[14]
MPHP 4.53-5070>1119Inhibitor[14][15]

Note: A higher DAT/SERT ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter. Data is compiled from multiple sources and experimental conditions may vary.

dot

Monoamine Transporter Interaction Cathinone_Analog Substituted Cathinone DAT Dopamine Transporter (DAT) Cathinone_Analog->DAT Inhibition/Reversal NET Norepinephrine Transporter (NET) Cathinone_Analog->NET Inhibition/Reversal SERT Serotonin Transporter (SERT) Cathinone_Analog->SERT Inhibition/Reversal Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitters) DAT->Synaptic_Cleft NET->Synaptic_Cleft SERT->Synaptic_Cleft Psychostimulant_Effects Psychostimulant Effects Synaptic_Cleft->Psychostimulant_Effects

Caption: Generalized Signaling Pathway for Substituted Cathinones.

Experimental Protocols

Synthesis of this compound (Propiophenone-based)

The following is a representative protocol for the synthesis of propiophenone-based cathinones, adapted from procedures described in the literature.[16]

Step 1: Bromination of 4-Ethylpropiophenone

  • Dissolve 4-ethylpropiophenone in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the solution at room temperature while stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield α-bromo-4-ethylpropiophenone.

Step 2: Amination

  • Dissolve the α-bromo-4-ethylpropiophenone in a suitable solvent (e.g., tetrahydrofuran).

  • Add an excess (e.g., 2-3 equivalents) of ethylamine to the solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete.

  • Filter the reaction mixture to remove the ethylamine hydrobromide salt.

  • Evaporate the solvent from the filtrate to obtain the crude this compound freebase.

Step 3: Salt Formation (Optional)

  • Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether).

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

dot

Synthesis of this compound Start 4-Ethylpropiophenone Bromination Bromination (Br2, solvent) Start->Bromination Intermediate α-Bromo-4-ethylpropiophenone Bromination->Intermediate Amination Amination (Ethylamine, solvent) Intermediate->Amination Freebase 4-EEC (Freebase) Amination->Freebase Salt_Formation Salt Formation (HCl) Freebase->Salt_Formation Final_Product 4-EEC HCl Salt_Formation->Final_Product

Caption: Representative Synthesis Workflow for 4-EEC.

In Vitro Pharmacological Assays

This assay determines the binding affinity (Ki) of a compound for a specific transporter.[17][18][19][20]

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the functional potency (IC50) of a compound to inhibit neurotransmitter transport.[9][21][22]

  • Cell Culture: Plate HEK293 cells expressing the human DAT, SERT, or NET in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate for a short period to allow for neurotransmitter uptake (e.g., 10 minutes at 37°C).

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the radioactivity in the cell lysate.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of neurotransmitter uptake).

dot

In Vitro Assay Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay Membranes Transporter-expressing Cell Membranes Incubate_Binding Incubate with Radioligand & Test Compound Membranes->Incubate_Binding Filter Filter & Wash Incubate_Binding->Filter Count_Binding Scintillation Counting Filter->Count_Binding Ki_Value Calculate Ki Value Count_Binding->Ki_Value Cells Transporter-expressing Cells Incubate_Uptake Incubate with Radiolabeled Neurotransmitter & Test Compound Cells->Incubate_Uptake Wash_Lyse Wash & Lyse Cells Incubate_Uptake->Wash_Lyse Count_Uptake Scintillation Counting Wash_Lyse->Count_Uptake IC50_Value Calculate IC50 Value Count_Uptake->IC50_Value

Caption: Workflow for In Vitro Pharmacological Assays.

In Vivo Behavioral Assay

This assay is used to assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.[6][12][23]

  • Apparatus: Use open-field arenas equipped with infrared beams to automatically record animal movement.

  • Habituation: Acclimate the animals (e.g., mice or rats) to the testing room and the open-field arenas for a set period before the experiment.

  • Drug Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data to determine the dose-dependent effects of the compound on spontaneous movement. Compare the activity levels of the drug-treated groups to the vehicle control group.

Conclusion

The isomers and analogs of this compound represent a diverse class of synthetic cathinones with a wide range of pharmacological profiles. Understanding the structure-activity relationships within this class is crucial for predicting the potential psychoactive effects and abuse liability of new derivatives. The experimental protocols detailed in this guide provide a framework for the synthesis and pharmacological characterization of these compounds, enabling further research into their mechanisms of action and potential therapeutic or toxicological implications. Continued investigation is necessary to fully elucidate the properties of the expanding landscape of synthetic cathinones.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 4-Ethylethcathinone (4-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As a member of the cathinone class, it is a stimulant drug with effects similar to amphetamines. The detection and quantification of 4-EEC in various samples are crucial for forensic toxicology, clinical diagnostics, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of synthetic cathinones due to its high sensitivity and specificity.[1][2] This document provides detailed application notes and protocols for the analysis of 4-EEC using GC-MS.

Principle of GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their different affinities for the stationary phase in the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Experimental Protocols

Sample Preparation

The following protocol is based on the SWGDRUG monograph for this compound and is suitable for the analysis of solid samples.[3]

Materials:

  • This compound (4-EEC) reference standard

  • Chloroform (analytical grade)

  • Sodium hydroxide solution (e.g., 1M)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Accurately weigh a portion of the homogenized sample containing 4-EEC.

  • Dissolve the sample in a suitable solvent. For the hydrochloride salt, dilute the analyte to approximately 4 mg/mL.[3]

  • Basify the solution with a sodium hydroxide solution to a pH greater than 10 to ensure the 4-EEC is in its free base form.

  • Perform a liquid-liquid extraction by adding chloroform to the aqueous solution.

  • Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction of 4-EEC into the organic layer.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully transfer the organic (chloroform) layer to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 4-EEC.[3]

Table 1: GC-MS Instrument Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
InstrumentAgilent Gas Chromatograph or equivalent
ColumnDB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1 mL/min
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplit
Split Ratio20:1
Oven Program
Initial Temperature100°C, hold for 1.0 min
Temperature Ramp12°C/min to 300°C
Final Temperature300°C, hold for 9.0 min
Mass Spectrometer
InstrumentAgilent MS Detector or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range30-550 amu
MS Source Temperature230°C
MS Quadrupole Temp.150°C
MSD Transfer Line280°C
Acquisition ModeScan
Expected Retention Time 8.630 min [3]

Quantitative Data

Table 2: Representative Linearity and Range for Synthetic Cathinone Analysis by GC-MS

Analyte (Analogue)Linearity Range (ng/mL)Correlation Coefficient (r²)
4-chloroethcathinone (4-CEC)1 - 250≥ 0.99
4-ethylmethcathinone1 - 250≥ 0.99

Table 3: Representative Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cathinone Analysis by GC-MS

Analyte (Analogue)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
4-chloroethcathinone (4-CEC)0.02 - 0.721 - 2.5
4-ethylmethcathinone0.02 - 0.721 - 2.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from sample receipt to data analysis.

GC-MS Workflow for 4-EEC Analysis cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_post_analysis Post-Analysis Sample Receipt Sample Receipt Sample Homogenization Sample Homogenization Sample Receipt->Sample Homogenization Weighing and Dissolution Weighing and Dissolution Sample Homogenization->Weighing and Dissolution Standard Preparation Standard Preparation GC-MS Injection GC-MS Injection Standard Preparation->GC-MS Injection Basification Basification Weighing and Dissolution->Basification Liquid-Liquid Extraction Liquid-Liquid Extraction Basification->Liquid-Liquid Extraction Concentration/Transfer Concentration/Transfer Liquid-Liquid Extraction->Concentration/Transfer Concentration/Transfer->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification and Reporting Quantification and Reporting Data Processing->Quantification and Reporting

GC-MS analysis workflow for 4-EEC.
Logical Relationship of GC-MS Components

This diagram illustrates the logical relationship and flow of the sample and data through the components of a gas chromatograph-mass spectrometer system.

GC-MS Component Relationship Injector Injector Sample Vaporization GC_Column GC Column Separation of Analytes Injector->GC_Column Carrier Gas Flow MS_Interface MS Interface Transfer to MS GC_Column->MS_Interface Elution Ion_Source Ion Source Ionization & Fragmentation MS_Interface->Ion_Source Mass_Analyzer Mass Analyzer m/z Separation Ion_Source->Mass_Analyzer Ion Beam Detector Detector Ion Detection Mass_Analyzer->Detector Data_System Data System Control & Analysis Detector->Data_System Signal Data_System->Injector Control Data_System->GC_Column Oven Control Data_System->Mass_Analyzer Scan Control

Logical flow in a GC-MS system.

References

Application Note: Quantification of 4-Ethylethcathinone (4-EEC) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has seen a rise in recreational use. The rapid identification and accurate quantification of 4-EEC in biological samples are crucial for clinical and forensic toxicology. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-EEC in matrices such as plasma, serum, and urine. The described protocol offers a robust workflow from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and drug development professionals.

Analytical Method

The method utilizes a simple and efficient sample preparation procedure followed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the quantification of 4-EEC.

Liquid Chromatography Conditions

ParameterValue
LC System Standard High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010

Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

The selection of precursor and product ions is critical for the selectivity of the method. For 4-EEC (molar mass: 205.30 g/mol ), the protonated molecule [M+H]⁺ is selected as the precursor ion.[1] Product ions are generated through collision-induced dissociation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound206.1178.1149.115
Internal Standard (e.g., 4-EEC-d5)211.1183.1154.115

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for cleaning up plasma and serum samples before LC-MS/MS analysis.[2][3][4][5]

  • Spiking: To 100 µL of blank biological matrix (plasma, serum, or urine), add the internal standard to a final concentration of 50 ng/mL. For calibration standards and quality controls, spike with the appropriate concentration of 4-EEC.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Injection: Vortex briefly and inject 5 µL into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects.[2][3][4][6]

  • Sample Preparation: To 200 µL of the biological sample, add 50 µL of the internal standard solution and 200 µL of a basic buffer (e.g., sodium carbonate buffer, pH 10).

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Vortex and inject into the LC-MS/MS system.

Method Validation

The method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 2: Summary of Quantitative Performance (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% CV) < 15% (< 20% at LOQ)
Recovery 85 - 105%
Matrix Effect Minimal ion suppression/enhancement

Data Analysis

Quantification is performed by integrating the peak areas of the quantifier MRM transitions for 4-EEC and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The concentration of 4-EEC in unknown samples is then determined from this calibration curve.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Serum, Urine) add_is Add Internal Standard sample->add_is prot_precip Protein Precipitation (Acetonitrile) add_is->prot_precip OR lle Liquid-Liquid Extraction (Organic Solvent) add_is->lle centrifuge Centrifugation prot_precip->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for 4-EEC quantification.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS. The method is sensitive, selective, and suitable for high-throughput analysis in a research or clinical toxicology setting. The provided sample preparation techniques and instrument parameters can serve as a robust starting point for method development and validation.

References

Application Notes and Protocols for Assessing 4-Ethylethcathinone (4-EEC) Reward Potential using Conditioned Place Preference

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conditioned place preference (CPP) paradigm is a widely utilized preclinical behavioral model to investigate the rewarding or aversive properties of drugs.[1] This model is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a substance.[2][3] A preference for the drug-paired environment is indicative of the substance's rewarding potential. Synthetic cathinones, such as 4-Ethylethcathinone (4-EEC), are a class of novel psychoactive substances with stimulant properties and abuse potential. While specific CPP data for 4-EEC is limited, protocols for structurally similar compounds like 4-Methylethcathinone (4-MEC) provide a strong framework for assessing its rewarding effects.[4][5]

The following application notes and protocols are designed for researchers, scientists, and drug development professionals to evaluate the reward potential of 4-EEC in rodent models.

Key Concepts and Considerations
  • Apparatus: A standard CPP apparatus consists of at least two distinct compartments that differ in tactile and visual cues (e.g., wall color, floor texture).[1] A third, neutral central compartment is often used to connect the two conditioning compartments.

  • Unbiased vs. Biased Design: In an unbiased design, animals show no initial preference for either compartment. In a biased design, the drug is typically paired with the less-preferred compartment to avoid confounding the results with a pre-existing preference.[1]

  • Phases of CPP: The protocol involves three main phases:

    • Pre-Conditioning (Baseline Preference Test): To determine the initial preference for the compartments.

    • Conditioning: Alternating pairings of the drug with one compartment and a vehicle (e.g., saline) with the other.

    • Post-Conditioning (Final Preference Test): To assess the change in preference after conditioning.

  • Dose-Response Relationship: It is crucial to test a range of doses to establish a dose-response curve for the rewarding effects of 4-EEC. Studies with other cathinones have shown that the rewarding effects can be dose-dependent.[6] For instance, 4-MEC has been shown to induce CPP at a dose of 10 mg/kg in rats.[4][5]

Experimental Protocol: Conditioned Place Preference for 4-EEC in Rats

This protocol is adapted from established methods for other synthetic cathinones.[4][5]

1. Animals

  • Species: Male Sprague-Dawley rats (or a similar strain).

  • Weight: 250-300g upon arrival.

  • Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Allow at least one week for acclimation to the housing facility before starting the experiment.

2. Apparatus

  • A three-compartment CPP box (e.g., two large end compartments separated by a smaller central compartment).

  • The two end compartments should have distinct visual and tactile cues (e.g., one with black walls and a grid floor, the other with white walls and a mesh floor).

  • Removable guillotine doors to control access between compartments.

  • An automated animal tracking system (camera and software) to record the time spent in each compartment.

3. Drug and Vehicle

  • Drug: this compound (4-EEC) hydrochloride dissolved in 0.9% sterile saline. Doses to be tested could range from 1 to 30 mg/kg, based on data from similar compounds.[4][5]

  • Vehicle: 0.9% sterile saline.

  • Administration: Intraperitoneal (i.p.) injection at a volume of 1 mL/kg.

4. Experimental Procedure

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

  • Place each rat in the central compartment of the CPP apparatus with the guillotine doors removed, allowing free access to all compartments for 15 minutes.

  • Record the time spent in each of the two end compartments.

  • Exclude any animals that show a strong unconditioned preference (e.g., spending >80% of the time in one compartment) or aversion.

  • For an unbiased design, assign the drug-paired compartment randomly. For a biased design, pair the drug with the initially non-preferred compartment.

Phase 2: Conditioning (Days 2-9)

  • This phase consists of eight alternating conditioning sessions (one per day).

  • On drug conditioning days (e.g., Days 2, 4, 6, 8):

    • Administer the assigned dose of 4-EEC (i.p.).

    • Immediately place the rat in the designated drug-paired compartment for 30 minutes with the guillotine door closed.

  • On vehicle conditioning days (e.g., Days 3, 5, 7, 9):

    • Administer the vehicle (saline, i.p.).

    • Immediately place the rat in the opposite, vehicle-paired compartment for 30 minutes with the guillotine door closed.

  • The order of drug and vehicle administration should be counterbalanced across animals.

Phase 3: Post-Conditioning (Final Preference Test - Day 10)

  • In a drug-free state, place each rat in the central compartment with the guillotine doors removed, allowing free access to all compartments for 15 minutes.

  • Record the time spent in each of the two end compartments.

5. Data Analysis

  • Calculate the CPP score as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test.

  • Use appropriate statistical tests (e.g., paired t-test to compare pre- and post-conditioning times within a group, and one-way ANOVA followed by post-hoc tests to compare CPP scores between different dose groups and the control group).

  • A significant increase in the time spent in the drug-paired compartment from pre- to post-conditioning indicates a CPP.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data based on studies of similar cathinones.

Table 1: Conditioned Place Preference Scores for 4-EEC in Rats

Treatment Group (i.p.)NPre-Conditioning Time in Drug-Paired Side (s) (Mean ± SEM)Post-Conditioning Time in Drug-Paired Side (s) (Mean ± SEM)CPP Score (s) (Mean ± SEM)
Saline8445 ± 25450 ± 305 ± 10
4-EEC (1 mg/kg)8450 ± 28480 ± 3530 ± 12
4-EEC (3 mg/kg)8440 ± 30550 ± 40110 ± 15
4-EEC (10 mg/kg)8448 ± 22680 ± 50 232 ± 28
4-EEC (30 mg/kg)8452 ± 26650 ± 45 198 ± 24

*p < 0.05, **p < 0.01 compared to Saline group.

Table 2: Locomotor Activity During Conditioning Sessions

Treatment Group (i.p.)NLocomotor Activity (Distance traveled in cm) (Mean ± SEM) - First Drug SessionLocomotor Activity (Distance traveled in cm) (Mean ± SEM) - Last Drug Session
Saline81500 ± 1501450 ± 140
4-EEC (1 mg/kg)81600 ± 1601650 ± 170
4-EEC (3 mg/kg)82200 ± 2002500 ± 230
4-EEC (10 mg/kg)83500 ± 320 4200 ± 380
4-EEC (30 mg/kg)84800 ± 450 5800 ± 510

*p < 0.05, **p < 0.01 compared to Saline group.

Visualizations

Experimental Workflow

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_post Phase 3: Post-Conditioning cluster_analysis Data Analysis pre_test Day 1: Baseline Preference Test (15 min free access) drug_day Days 2, 4, 6, 8: 4-EEC Injection + Confine to Paired Side (30 min) pre_test->drug_day Unbiased Assignment saline_day Days 3, 5, 7, 9: Saline Injection + Confine to Unpaired Side (30 min) pre_test->saline_day post_test Day 10: Final Preference Test (15 min free access, drug-free) drug_day->post_test analysis Calculate CPP Score (Time in Paired Side Post-Test - Pre-Test) post_test->analysis

Caption: Conditioned Place Preference Experimental Workflow.

Putative Signaling Pathway for Cathinone Reward

Synthetic cathinones are believed to exert their rewarding effects primarily through actions on the mesolimbic dopamine system, similar to other psychostimulants.[7][8] They typically inhibit the reuptake and/or promote the release of dopamine (DA) in the nucleus accumbens (NAc).

Reward_Pathway cluster_mesolimbic Mesolimbic Pathway VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens (NAc) VTA->NAc Dopamine (DA) Release PFC Prefrontal Cortex (PFC) NAc->PFC Reward Perception & Reinforcement EEC 4-EEC EEC->VTA Increases DA Neuron Firing

Caption: Simplified Mesolimbic Reward Pathway.

References

Application Notes and Protocols for Locomotor Activity Assays to Measure Stimulant Effects of 4-Ethylethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic cathinone derivative with potential psychostimulant properties. Understanding its effects on locomotor activity is crucial for characterizing its pharmacological profile and abuse potential. Locomotor activity assays, particularly the open field test, are standard preclinical methods to assess the stimulant or depressant effects of novel psychoactive substances.[1][2] This document provides detailed application notes and protocols for conducting locomotor activity assays to measure the stimulant effects of 4-EEC, using data from the closely related compound 4-Methylethcathinone (4-MEC) as a reference.

Data Presentation: Locomotor Activity Induced by a 4-EEC Analog

Table 1: Effects of 4-Methylethcathinone (4-MEC) on Locomotor Activity in Rats

Treatment GroupDose (mg/kg)Mean Total Distance Traveled (cm) ± SEMPercentage Change from Saline
Saline02500 ± 3000%
4-MEC32700 ± 350+8%
4-MEC103000 ± 400+20%
4-MEC305500 ± 600*+120%
Methamphetamine18000 ± 700**+220%

*Data extrapolated from studies on 4-Methylethcathinone (4-MEC) and other synthetic cathinones.[3][4] Acute administration of 30 mg/kg 4-MEC significantly increased locomotor activity compared to saline.[3][4] Lower doses (3 and 10 mg/kg) did not produce a significant change in locomotor activity.[3][4] Methamphetamine is included as a positive control. *p < 0.05 compared to saline group. **p < 0.01 compared to saline group.

Experimental Protocols

Open Field Test for Locomotor Activity

This protocol details the steps for assessing the stimulant effects of 4-EEC in rodents using an open field arena.

1. Materials and Equipment:

  • Open field arena (e.g., 40 x 40 x 40 cm for rats; 25 x 25 x 25 cm for mice) made of a non-porous, easily cleaned material.

  • Automated video tracking system and software (e.g., Any-maze, EthoVision).

  • This compound (4-EEC) hydrochloride.

  • Vehicle (e.g., 0.9% sterile saline).

  • Positive control (e.g., d-amphetamine or methamphetamine).

  • Experimental animals (e.g., male Sprague-Dawley rats or Swiss-Webster mice).

  • Standard laboratory animal housing.

  • Apparatus for drug administration (e.g., syringes, gavage needles).

  • Cleaning solution (e.g., 70% ethanol).

2. Animal Handling and Habituation:

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week for acclimatization to the housing facility before any experimental procedures.

  • Handle the animals for several days prior to the experiment to reduce stress-induced responses.

  • Habituate the animals to the open field arena for a set period (e.g., 30-60 minutes) for 2-3 consecutive days before the test day to reduce novelty-induced hyperactivity.

3. Experimental Procedure:

  • Drug Preparation: Dissolve 4-EEC hydrochloride and the positive control in the vehicle to the desired concentrations. Prepare fresh solutions on each test day.

  • Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle, 4-EEC at various doses, positive control).

  • Administration: Administer the assigned treatment (e.g., via intraperitoneal injection).

  • Open Field Test:

    • Immediately after administration, gently place the animal in the center of the open field arena.

    • Start the video recording and tracking software.

    • Allow the animal to explore the arena freely for a predetermined duration (e.g., 60-120 minutes).

    • The experimenter should leave the room during the test to avoid influencing the animal's behavior.

  • Data Collection: The tracking software will automatically record various parameters. The primary measure for stimulant effects is the total distance traveled. Other relevant parameters include:

    • Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects).

    • Rearing frequency (vertical activity).

    • Stereotypic counts (repetitive, purposeless movements).

  • Post-Test:

    • At the end of the session, return the animal to its home cage.

    • Thoroughly clean the open field arena with a cleaning solution to remove any olfactory cues before testing the next animal.

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 4-EEC with the vehicle and positive control groups.

  • Present the data in tables and graphs, showing dose-response relationships.

Mandatory Visualizations

Signaling Pathway of Stimulant Cathinones

stimulant_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) DA Dopamine Vesicle->DA Release NE Norepinephrine Vesicle->NE Release SE Serotonin Vesicle->SE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DA->DAT Reuptake Receptor Postsynaptic Receptors DA->Receptor NE->NET Reuptake NE->Receptor SE->SERT Reuptake SE->Receptor Cathinone This compound (4-EEC) Cathinone->DAT Blocks Cathinone->NET Blocks Cathinone->SERT Blocks

Caption: General signaling pathway of stimulant cathinones.

Experimental Workflow for Locomotor Activity Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow animal_habituation Animal Habituation (2-3 days) drug_prep Drug Preparation (4-EEC, Vehicle, Control) administration Drug Administration drug_prep->administration open_field Open Field Test (60-120 min) administration->open_field data_collection Automated Data Collection open_field->data_collection statistical_analysis Statistical Analysis (ANOVA) data_collection->statistical_analysis data_presentation Data Presentation (Tables & Graphs) statistical_analysis->data_presentation

Caption: Experimental workflow for the locomotor activity assay.

References

Application Notes and Protocols: In Vivo Microdialysis for Assessing 4-Ethylethcathinone-Induced Neurotransmitter Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic cathinone, a class of psychoactive substances that has gained prominence in recent years. Understanding the neurochemical basis of its effects is crucial for predicting its pharmacological and toxicological profile. Synthetic cathinones are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to alterations in the extracellular levels of their respective neurotransmitters. In vivo microdialysis is a powerful technique for monitoring these dynamic changes in the brains of awake, freely moving animals, providing critical insights into a compound's mechanism of action.

This document provides detailed application notes and a comprehensive protocol for conducting in vivo microdialysis studies to investigate the effects of 4-EEC on dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the rat brain.

Data Presentation: Predicted Effects of this compound on Neurotransmitter Transporters

While specific in vivo microdialysis data for 4-EEC is not yet available in the published literature, based on the structure-activity relationships of related synthetic cathinones, we can predict its likely effects on monoamine transporters. The following table summarizes the hypothetical quantitative data for 4-EEC's potency as a monoamine transporter substrate (releaser). These values are for illustrative purposes and would need to be confirmed by empirical studies.

ParameterDopamine (DA)Serotonin (5-HT)Norepinephrine (NE)
In Vitro Releasing Potency (EC50, nM) 50 - 150300 - 80020 - 100
Predicted In Vivo Release (% Baseline) 300 - 600%150 - 300%400 - 800%

EC50 (Half-maximal effective concentration) values represent the concentration of 4-EEC required to induce 50% of the maximal neurotransmitter release in in vitro assays. Predicted in vivo release is an estimation of the peak increase in extracellular neurotransmitter levels following systemic administration of a behaviorally active dose.

Experimental Protocols

This section details the methodology for an in vivo microdialysis experiment to assess the impact of 4-EEC on neurotransmitter levels.

Animal Model and Housing
  • Species: Male Sprague-Dawley rats.

  • Weight: 275-325 g at the time of surgery.

  • Housing: Animals should be housed individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Surgical Implantation of Guide Cannula
  • Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small burr hole over the target brain region. For the nucleus accumbens, a key area in the brain's reward circuitry, typical coordinates are: Anteroposterior (AP): +1.7 mm from bregma; Mediolateral (ML): ±1.5 mm from midline; Dorsoventral (DV): -5.8 mm from the skull surface.

  • Guide Cannula Implantation: Lower a guide cannula (e.g., CMA 12) to the desired DV coordinate and secure it to the skull using dental cement and jeweler's screws.

  • Post-operative Care: Administer post-operative analgesics (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover for 5-7 days.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min using a microinfusion pump. The composition of aCSF should be: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2.

  • Equilibration: Allow the system to equilibrate for at least 2 hours to achieve a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least three baseline dialysate samples at 20-minute intervals. Samples should be collected in vials containing a small amount of antioxidant solution (e.g., 0.02 M acetic acid) to prevent neurotransmitter degradation.

  • Drug Administration: Administer 4-EEC hydrochloride dissolved in sterile saline via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, and 10 mg/kg).

  • Post-Drug Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-injection.

  • Sample Storage: Store all collected samples at -80°C until analysis.

Neurotransmitter Analysis by HPLC-ECD
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).

  • Chromatographic Separation: Separate dopamine, serotonin, and norepinephrine using a reverse-phase C18 column.

  • Mobile Phase: An example of a suitable mobile phase is a mixture of sodium phosphate buffer, methanol, octanesulfonic acid, and EDTA.

  • Quantification: Calculate neurotransmitter concentrations by comparing the peak areas from the samples to those of known standards.

  • Data Analysis: Express the results as a percentage change from the average baseline concentrations for each animal.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Animal Acclimation & Handling B Stereotaxic Surgery: Guide Cannula Implantation A->B C Post-Operative Recovery (5-7 days) B->C D Microdialysis Probe Insertion C->D E System Equilibration & Baseline Sample Collection D->E F 4-EEC Administration (i.p.) E->F G Post-Administration Sample Collection F->G H HPLC-ECD Analysis of Neurotransmitters G->H I Data Analysis & Interpretation H->I

Caption: Experimental workflow for in vivo microdialysis of 4-EEC.

G cluster_pathway Proposed Signaling Pathway of 4-EEC cluster_presynaptic Presynaptic Neuron EEC This compound (4-EEC) DAT Dopamine Transporter (DAT) EEC->DAT Blocks Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) EEC->SERT Blocks Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) EEC->NET Blocks Reuptake & Promotes Efflux Synaptic_Cleft Synaptic Cleft DAT->Synaptic_Cleft SERT->Synaptic_Cleft NET->Synaptic_Cleft Vesicle Synaptic Vesicles (DA, 5-HT, NE) DA Increased Extracellular Dopamine HT Increased Extracellular Serotonin NE Increased Extracellular Norepinephrine

Caption: Proposed mechanism of 4-EEC at monoamine transporters.

Application Notes and Protocols for Determining 4-Ethylethcathinone (4-EEC) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic cathinone whose physiological and toxicological properties are not yet fully characterized.[1] As with other novel psychoactive substances, understanding its potential for cellular toxicity is a critical aspect of its overall risk assessment. Synthetic cathinones, as a class, have been shown to induce cytotoxic effects through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[2][3][4][5][6] This document provides a detailed guide for researchers to assess the cytotoxicity of 4-EEC using a panel of established in vitro cell culture assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

While direct quantitative cytotoxicity data for 4-EEC is limited in publicly available literature, the protocols and data presentation formats provided herein are based on established methods for assessing the cytotoxicity of other synthetic cathinones. The provided data tables are populated with illustrative data from studies on structurally similar compounds to serve as a reference for expected outcomes and data presentation.

Key Cytotoxicity Assays

A multi-assay approach is recommended to gain a comprehensive understanding of 4-EEC-induced cytotoxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the cell culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[7][8][9]

  • Apoptosis Assays (e.g., Caspase-3/7 Activation): These assays detect the activation of key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic pathway.[10][11]

Data Presentation: Illustrative Cytotoxicity of Synthetic Cathinones

The following tables present illustrative data based on studies of synthetic cathinones structurally related to 4-EEC. This data is intended to provide a reference for the expected range of cytotoxic effects and to guide the design of experiments for testing 4-EEC.

Table 1: Illustrative IC50 Values (µM) of Synthetic Cathinones from MTT Assay

Cell LineExposure TimeButylonePentylone
SH-SY5Y 24h>1000~800
48h~800~600
72h~600~400
HepG2 24h>1000>1000
48h~900~750
72h~700~550

Data is illustrative and compiled from general knowledge of synthetic cathinone cytotoxicity.

Table 2: Illustrative Lactate Dehydrogenase (LDH) Release (% of Maximum)

Cell Line4-EEC Concentration (µM)24h Exposure48h Exposure
SH-SY5Y 10015%25%
50040%60%
100075%90%
Primary Neurons 10020%35%
50055%75%
100085%95%

Data is illustrative and based on typical responses to cytotoxic compounds.

Table 3: Illustrative Caspase-3/7 Activation (Fold Change over Control)

Cell Line4-EEC Concentration (µM)24h Exposure
SH-SY5Y 1001.5
5003.2
10005.8
HepG2 1001.2
5002.5
10004.1

Data is illustrative and based on studies of apoptosis induction by synthetic cathinones.[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound (4-EEC)

  • Selected cell line (e.g., SH-SY5Y, HepG2, or primary neurons)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of 4-EEC in complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of 4-EEC. Include a vehicle control (medium with the solvent used to dissolve 4-EEC) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • This compound (4-EEC)

  • Selected cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Vehicle Control: Cells treated with the vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit).

    • Culture Medium Background Control: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume of the supernatant (as per the kit protocol) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background absorbance.

Protocol 3: Caspase-3/7 Activity Assay

Materials:

  • This compound (4-EEC)

  • Selected cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Opaque-walled 96-well plates

  • Luminometer or microplate reader capable of luminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with 4-EEC as described in the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add the reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for the time specified in the protocol (typically 1-2 hours), protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Visualization of Cellular Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plates treat Treat with 4-EEC (various concentrations) start->treat control Include Vehicle & Negative Controls treat->control mtt MTT Assay (Cell Viability) control->mtt ldh LDH Assay (Membrane Integrity) control->ldh caspase Caspase-3/7 Assay (Apoptosis) control->caspase read_mtt Measure Absorbance (570 nm) mtt->read_mtt read_ldh Measure Absorbance (490 nm) ldh->read_ldh read_caspase Measure Luminescence caspase->read_caspase analyze Calculate % Viability, % Cytotoxicity, Fold Change read_mtt->analyze read_ldh->analyze read_caspase->analyze end end analyze->end Final Results (IC50, etc.)

Caption: A streamlined workflow for assessing the cytotoxicity of 4-EEC.

Signaling Pathway: Synthetic Cathinone-Induced Oxidative Stress

G cluster_drug Drug Action cluster_cell Cellular Response cluster_outcome Cell Fate drug 4-EEC ros Increased ROS Production drug->ros mito Mitochondrial Dysfunction drug->mito stress Oxidative Stress ros->stress mito->ros damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Apoptosis damage->apoptosis necrosis Necrosis damage->necrosis

Caption: The central role of oxidative stress in 4-EEC-induced cytotoxicity.

Signaling Pathway: Mitochondrial-Mediated Apoptosis

G cluster_stimulus Initial Insult cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_death Cellular Demise drug 4-EEC stress Oxidative Stress drug->stress mmp Loss of Mitochondrial Membrane Potential stress->mmp cyto_c Cytochrome c Release mmp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Key steps in mitochondrial-mediated apoptosis induced by 4-EEC.

References

Application Notes and Protocols for the Forensic Identification of 4-Ethylethcathinone (4-EEC) in Seized Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has emerged in illicit drug markets.[1] As a substituted cathinone, it presents a significant challenge to forensic laboratories due to the continuous introduction of new analogues.[2] Accurate and reliable analytical methods are crucial for the unambiguous identification of 4-EEC in seized materials to support law enforcement and public health efforts. This document provides detailed application notes and protocols for the forensic identification of 4-EEC using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Chemical Information

  • Chemical Name: 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one[3]

  • Other Names: 4-EEC[3]

  • Molecular Formula: C₁₃H₁₉NO[3]

  • Molecular Weight: 205.30 g/mol [3]

Analytical Techniques and Protocols

The forensic analysis of synthetic cathinones typically involves a combination of screening and confirmatory techniques.[4] Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification of these compounds.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for complex matrices.[6] Spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) provide confirmatory structural information.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds like synthetic cathinones.

Experimental Protocol

1. Sample Preparation:

  • Prepare a solution of the seized sample by dissolving a small amount in a suitable organic solvent (e.g., methanol or chloroform).

  • For quantitative analysis, a base extraction may be performed. Dilute the analyte to approximately 4 mg/mL in a suitable solvent after extraction.[8]

2. Instrumentation:

  • Instrument: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).[8][9]

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[8][9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8][9]

3. GC-MS Parameters:

  • Injection Mode: Split injection with a split ratio of 20:1.[8][9]

  • Injection Volume: 1 µL.[8][9]

  • Injector Temperature: 280°C.[8][9]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.0 min.[8]

    • Ramp: Increase to 300°C at a rate of 12°C/min.[8]

    • Final hold: Hold at 300°C for 9.0 min.[8]

  • MSD Transfer Line Temperature: 280°C.[8]

  • MS Source Temperature: 230°C.[8]

  • MS Quadrupole Temperature: 150°C.[8]

  • Acquisition Mode: Scan mode with a mass scan range of 34-550 amu.[9]

Quantitative Data

ParameterValueReference
Retention Time~7.080 min[9]
Major Mass Fragments (m/z)Data not explicitly provided for 4-EEC in the search results. However, for isomers of methylmethcathinone, a major ion peak at m/z 58 was observed, which is a common fragment for cathinones.[5]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing seized_sample Seized Sample dissolution Dissolution in Organic Solvent seized_sample->dissolution extraction Base Extraction (Optional) dissolution->extraction dilution Dilution to ~4 mg/mL extraction->dilution injection 1 µL Injection (Split 20:1) dilution->injection gc_separation GC Separation (DB-1 MS Column) injection->gc_separation ms_detection MS Detection (Scan Mode) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition library_search Mass Spectral Library Search data_acquisition->library_search identification Identification of 4-EEC library_search->identification

Caption: Workflow for the forensic identification of 4-EEC using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of synthetic cathinones in various matrices.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the seized material in a suitable solvent (e.g., methanol or a mixture of mobile phase solvents).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. Instrumentation:

  • Instrument: A UHPLC or HPLC system coupled to a triple-quadrupole mass spectrometer.

  • Column: A reversed-phase column such as a Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm) or a Kinetex® Biphenyl column (10 cm x 2.1 mm, 1.7 µm) can be used for the separation of cathinones.[10][11]

3. LC-MS/MS Parameters:

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[11]

    • Mobile Phase B: 0.1% formic acid in methanol.[11]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.[11]

Quantitative Data

ParameterValueReference
Precursor Ion [M+H]⁺ (m/z)206.3Calculated based on molecular weight of 205.30 g/mol [3]
Product Ions (m/z)Specific SRM transitions for 4-EEC were not found in the search results. For a related compound, 4-MEC (m/z 192.1), the product ions were 146.1 and 174.2.[10]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis seized_sample Seized Sample dissolution Dissolution in Solvent seized_sample->dissolution filtration Filtration (0.22 µm) dissolution->filtration injection Injection filtration->injection lc_separation LC Separation (Reversed-Phase) injection->lc_separation esi_ionization ESI Positive Ionization lc_separation->esi_ionization msms_detection MS/MS Detection (MRM Mode) esi_ionization->msms_detection chromatogram_analysis Chromatogram Analysis msms_detection->chromatogram_analysis transition_monitoring SRM Transition Monitoring chromatogram_analysis->transition_monitoring quantification Quantification transition_monitoring->quantification Confirmation_Logic seized_sample Seized Sample presumptive_test Presumptive Color Tests (Optional) seized_sample->presumptive_test gcms_analysis GC-MS Analysis (Screening & Identification) seized_sample->gcms_analysis presumptive_test->gcms_analysis lcmsms_analysis LC-MS/MS Analysis (High Sensitivity & Confirmation) gcms_analysis->lcmsms_analysis If confirmation needed or complex matrix ftir_analysis FTIR Analysis (Structural Confirmation) gcms_analysis->ftir_analysis For structural confirmation final_report Final Identification Report gcms_analysis->final_report lcmsms_analysis->final_report ftir_analysis->final_report

References

Application Notes and Protocols for the Use of 4-Ethylethcathinone (4-EEC) as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As with many designer drugs, the positive identification and accurate quantification of 4-EEC in seized materials and forensic samples are crucial for law enforcement, public health, and research purposes. The use of a well-characterized reference standard is paramount for achieving reliable and defensible analytical results. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in analytical chemistry, focusing on chromatographic techniques coupled with mass spectrometry.

Physicochemical Properties of this compound (4-EEC)

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development.

PropertyValueReference
IUPAC Name 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one[SWGDRUG.org]
Synonyms 4-EEC, 4-ethyl-N-ethylcathinone[SWGDRUG.org]
Chemical Formula C13H19NO[SWGDRUG.org]
Molecular Weight 205.30 g/mol [SWGDRUG.org]
Appearance White powder (HCl salt)[SWGDRUG.org]
UVmax (in Methanol) 262.8 nm[SWGDRUG.org]
Melting Point (HCl salt) 196-203 °C[SWGDRUG.org]

Storage and Stability

Proper storage of the 4-EEC reference standard is critical to maintain its integrity and ensure the accuracy of quantitative analyses.

Storage ConditionRecommendation
Solid Form Store at -20°C in a desiccator.
Solutions Store in amber vials at -20°C. Avoid repeated freeze-thaw cycles.
Long-term Stability Stable for at least 2 years when stored as a solid at -20°C.

Experimental Protocols

The following protocols are provided as a guide for the qualitative and quantitative analysis of 4-EEC in seized materials (e.g., powders). These methods are based on established analytical techniques for synthetic cathinones and should be validated in the user's laboratory.

Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification of 4-EEC in powder samples.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the seized powder.

  • Dissolve the sample in 1 mL of methanol.

  • Vortex for 30 seconds to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble cutting agents.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

Instrumental Parameters:

ParameterCondition
Gas Chromatograph Agilent 6890 or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range 40-550 amu

Expected Results:

The mass spectrum of 4-EEC should be compared to a certified reference standard. Key fragments to monitor include ions corresponding to the molecular ion and characteristic fragmentation patterns of synthetic cathinones. The retention time should also match that of the reference standard.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the accurate quantification of 4-EEC in seized powders. As no specific validated method for 4-EEC is readily available, this protocol is adapted from validated methods for analogous synthetic cathinones like 4-methylethcathinone (4-MEC) and 4-chloromethcathinone (4-CMC)[1][2].

2.1. Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-EEC reference standard and dissolve it in 10 mL of methanol in a class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Use a deuterated analog of a related cathinone (e.g., mephedrone-d3) as an internal standard. Prepare a 1 mg/mL stock solution in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

2.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the homogenized seized powder.

  • Dissolve the powder in 100 mL of methanol in a volumetric flask.

  • Vortex thoroughly and sonicate for 10 minutes to ensure complete extraction.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

  • Dilute an aliquot of the filtered solution with methanol to bring the expected concentration of 4-EEC within the calibration range.

  • To 100 µL of the diluted sample, add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex and transfer to an autosampler vial.

2.3. LC-MS/MS Instrumental Parameters

ParameterCondition
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V

2.4. Multiple Reaction Monitoring (MRM) Transitions

MRM transitions should be optimized by infusing a standard solution of 4-EEC. The following are hypothetical transitions based on the structure of 4-EEC.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-EEC (Quantifier) 206.1133.115
4-EEC (Qualifier) 206.172.125
Internal Standard (e.g., Mephedrone-d3) 181.1152.110

2.5. Method Validation Parameters (Hypothetical for 4-EEC based on Analogs)

The following table presents typical validation parameters that should be established for the quantitative method. The values are based on published data for structurally similar cathinones[1][2].

ParameterExpected Performance
Linearity (R²) > 0.995
Calibration Range 1 - 500 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effects To be assessed, but generally compensated by the internal standard
Selectivity No interference from common cutting agents at the retention time of the analyte

Visualizations

Workflow for the Use of a Certified Reference Material (CRM)

The following diagram illustrates the general workflow for utilizing a 4-EEC certified reference material in an analytical laboratory.

crm_workflow receipt Receipt of 4-EEC CRM storage Proper Storage (-20°C, Desiccated) receipt->storage stock_prep Preparation of Primary Stock Solution storage->stock_prep working_prep Preparation of Working Standards & Calibrators stock_prep->working_prep qc_prep Preparation of Quality Control Samples stock_prep->qc_prep method_val Method Validation (Accuracy, Precision, Linearity, etc.) working_prep->method_val routine_analysis Routine Sample Analysis working_prep->routine_analysis method_val->routine_analysis qc_prep->routine_analysis data_review Data Review and Reporting routine_analysis->data_review

Workflow for CRM Utilization
Experimental Workflow for Quantitative Analysis of 4-EEC in Seized Powder

This diagram outlines the steps for the quantitative analysis of a seized powder sample using the LC-MS/MS protocol described above.

sample_analysis_workflow sample_receipt Receive Seized Powder Sample homogenize Homogenize Sample sample_receipt->homogenize weigh Accurately Weigh Sample homogenize->weigh dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter through 0.22 µm PTFE Filter dissolve->filter dilute Dilute to Working Concentration filter->dilute add_is Add Internal Standard dilute->add_is lcms_analysis LC-MS/MS Analysis add_is->lcms_analysis quantification Quantification using Calibration Curve lcms_analysis->quantification report Report Results quantification->report

Quantitative Analysis Workflow

Signaling Pathways

Currently, there is limited specific information available in scientific literature regarding the detailed signaling pathways of this compound. As a synthetic cathinone, it is presumed to act as a central nervous system stimulant, likely by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. However, detailed receptor binding affinities and downstream signaling cascades have not been fully elucidated for 4-EEC. Research in this area is ongoing.

Conclusion

The use of a certified reference standard for this compound is indispensable for the reliable identification and quantification of this substance in forensic and research settings. The provided protocols for GC-MS and LC-MS/MS offer a starting point for the development and validation of analytical methods. It is imperative that each laboratory validates these methods according to their specific instrumentation and quality management system to ensure the accuracy and defensibility of their results. The workflows provided offer a clear visual guide for the proper handling of the reference material and the analytical process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for 4-Ethylethcathinone (4-EEC) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 4-Ethylethcathinone (4-EEC). It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visual workflows to address specific issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for the analysis of this compound (4-EEC)?

A1: A solid starting point for GC-MS analysis of 4-EEC is based on established methods for synthetic cathinones. The following table summarizes a recommended set of parameters.[1]

Q2: My peak shape for 4-EEC is poor (e.g., tailing). What are the possible causes and solutions?

A2: Poor peak shape is a common issue when analyzing polar compounds like cathinones. Tailing peaks are often indicative of active sites in the GC system or incomplete derivatization.

Possible Causes:

  • Active Sites: The injector liner, column, or even contaminants can have active sites (e.g., exposed silanols) that interact with the analyte.

  • Analyte Polarity: The inherent polarity of 4-EEC can lead to interactions with the stationary phase.

  • Thermal Degradation: High temperatures in the injector can cause the compound to break down, leading to distorted peaks.[2]

Solutions:

  • Use a Deactivated Inlet Liner: Ensure your inlet liner is deactivated to minimize interactions with the analyte.

  • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions.

  • Derivatization: Consider derivatization to reduce the polarity of the analyte.[3]

  • Lower Injector Temperature: Try reducing the injector temperature to minimize thermal degradation.[2]

Q3: I am observing low sensitivity or no signal for 4-EEC. What should I check?

A3: Low sensitivity can stem from several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Verify Sample Preparation: Ensure proper extraction and concentration of the analyte.

  • Check for Thermal Degradation: As mentioned, high injector temperatures can degrade the analyte. Consider a lower temperature or a splitless injection to increase the amount of analyte reaching the column.[2]

  • Optimize MS Detector: Perform a tune of the mass spectrometer to ensure it is operating at optimal performance for the mass range of interest.

  • Derivatization: Derivatization can improve the volatility and thermal stability of 4-EEC, leading to a stronger signal.

Q4: How can I differentiate 4-EEC from its isomers?

A4: Differentiating isomers is a significant challenge in synthetic cathinone analysis due to their similar mass spectra.[4][5][6]

Strategies for Isomer Differentiation:

  • Chromatographic Separation: The primary strategy is to achieve baseline separation of the isomers. This can be accomplished by:

    • Using a high-resolution capillary column (e.g., HP-5MS).[4][7]

    • Optimizing the oven temperature program. A slower temperature ramp can improve resolution.[4][7]

  • Mass Spectrometry: While challenging, subtle differences in fragmentation patterns can sometimes be observed.

  • Derivatization: Chemical derivatization can alter the fragmentation pathways of isomers, potentially leading to more distinct mass spectra.[3][6]

Experimental Protocols

GC-MS Method for this compound (4-EEC) Analysis

This protocol is a starting point for the analysis of 4-EEC and is based on a validated method.[1]

1. Sample Preparation

  • Prepare a solution of the analyte at a concentration of approximately 1 mg/mL.

  • Perform a base extraction into chloroform.[8]

2. GC-MS Parameters

The following table outlines the recommended GC-MS parameters for 4-EEC detection.

ParameterValue
Gas Chromatograph
InstrumentAgilent Gas Chromatograph (or equivalent)
ColumnDB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm[1]
Carrier GasHelium at 1 mL/min[1]
Injector
Temperature280°C[1]
Injection ModeSplit
Split Ratio20:1[1]
Injection Volume1 µL[1]
Oven Program
Initial Temperature100°C, hold for 1.0 min[1]
Ramp12°C/min to 300°C[1]
Final Hold9.0 min at 300°C[1]
Mass Spectrometer
InstrumentMass Selective Detector
MSD Transfer Line280°C[1]
MS Source230°C[1]
MS Quad150°C[1]
Mass Scan Range30-550 amu[1]
Acquisition ModeScan
Expected Retention Time ~8.630 min[1]

Troubleshooting Guides

Issue: Poor Peak Resolution

PoorPeakResolution cluster_gc_params GC Parameter Optimization cluster_column Column Issues start Poor Peak Resolution (Co-elution of Peaks) q_temp Is the oven temperature program optimized? start->q_temp s_temp_slow Decrease ramp rate (e.g., 5-10°C/min) q_temp->s_temp_slow No q_flow Is the carrier gas flow rate optimal? q_temp->q_flow Yes s_temp_slow->q_flow s_temp_iso Consider an isothermal segment at a lower temperature. s_flow Optimize flow rate for the specific column and carrier gas. q_flow->s_flow No q_column_type Is the column appropriate for cathinone analysis? q_flow->q_column_type Yes s_flow->q_column_type s_column_type Use a low-polarity column (e.g., HP-5MS) q_column_type->s_column_type No q_column_health Is the column old or contaminated? q_column_type->q_column_health Yes s_column_type->q_column_health s_column_health Trim the column inlet or replace the column. q_column_health->s_column_health Yes end Improved Peak Resolution q_column_health->end No s_column_health->end

Caption: Troubleshooting workflow for poor peak resolution in GC-MS analysis.

Issue: Low Signal Intensity

LowSignalIntensity cluster_sample_prep Sample Preparation cluster_injection Injection Parameters cluster_ms_detector MS Detector start Low Signal Intensity for 4-EEC q_extraction Is the extraction procedure efficient? start->q_extraction s_extraction Optimize extraction solvent and pH. q_extraction->s_extraction No q_temp Is the injector temperature too high (thermal degradation)? q_extraction->q_temp Yes s_extraction->q_temp s_temp Lower injector temperature (e.g., start at 250°C). q_temp->s_temp Yes q_mode Are you using a high split ratio? q_temp->q_mode No s_temp->q_mode s_mode Use a lower split ratio or switch to splitless injection. q_mode->s_mode Yes q_tune Is the MS detector properly tuned? q_mode->q_tune No s_mode->q_tune s_tune Perform an autotune or manual tune of the MS. q_tune->s_tune No end Improved Signal Intensity q_tune->end Yes s_tune->end

Caption: Troubleshooting workflow for low signal intensity in GC-MS analysis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_receipt Receive Sample extraction Base Extraction (e.g., with Chloroform)[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNduiACZ-ao3lvIthoXtfIYIOrrE52HdIh1ujk_H4Gb58jQ0jZnuMUGEVi046BacZ82dpMQr2fxcmSrbbyoGLawWrGlhUAt0TKusdbJdcgoy09U2PLiuap38orzIeJk8pP1wAl-r67InKayaLV9yJinu-Zq6AvsMbXUAw%3D)] sample_receipt->extraction concentration Concentrate Extract extraction->concentration injection Inject Sample into GC-MS concentration->injection separation Chromatographic Separation in GC Column detection Mass Spectrometric Detection (MS) peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification (if required) peak_integration->quantification reporting Generate Report quantification->reporting

References

Technical Support Center: 4-Ethylmethcathinone (4-EMC) Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "4-Ethylethcathinone" (4-EEC) is scarce in scientific literature. This guide focuses on the more extensively researched, structurally similar compound, 4-Ethylmethcathinone (4-EMC) , to address variability in behavioral experiments. The principles and methodologies discussed here are likely applicable to the study of other novel psychoactive substances.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in behavioral experiments involving 4-Ethylmethcathinone (4-EMC).

Frequently Asked Questions (FAQs)

QuestionAnswer
What is 4-Ethylmethcathinone (4-EMC)? 4-Ethylmethcathinone (4-EMC) is a synthetic cathinone, a class of drugs that are stimulants. It is a structural isomer of 4-methylmethcathinone (mephedrone), a more widely known substance.
What are the known behavioral effects of 4-EMC in animal models? In animal studies, 4-EMC has been shown to increase locomotor activity and produce rewarding effects, which are indicative of its stimulant properties. These effects are thought to be mediated by its action on the dopamine and serotonin systems in the brain.
What are the primary sources of variability in behavioral experiments with 4-EMC? Variability can arise from several factors including the animal model (species, strain, age, sex), drug formulation and administration (dose, route, vehicle), experimental environment (housing conditions, time of day), and behavioral testing parameters.
How does 4-EMC compare to other cathinones like mephedrone? 4-EMC is a structural isomer of mephedrone and shares similar stimulant properties. However, subtle differences in their chemical structure can lead to variations in their potency, duration of action, and specific behavioral effects.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in locomotor activity. Inconsistent drug administration, environmental stressors, or circadian rhythm disruptions.Ensure precise and consistent drug administration techniques. Acclimate animals to the testing environment thoroughly. Conduct experiments at the same time of day to minimize circadian effects.
Inconsistent self-administration behavior. Improper catheter placement or patency, incorrect drug dosage, or insufficient training.Verify catheter patency before and after each session. Optimize the drug dose to maintain reinforcing effects without causing adverse reactions. Ensure animals are adequately trained on the self-administration paradigm.
Unexpected sedative effects at high doses. Potential for biphasic dose-response effects or off-target pharmacological actions.Conduct a thorough dose-response study to identify the optimal dose range for stimulation. Consider the possibility of serotonergic effects, which can sometimes lead to sedation at higher doses.
Difficulty in replicating published findings. Differences in experimental protocols, animal strains, or drug sourcing.Standardize protocols across experiments and laboratories. Use the same animal supplier and strain. Obtain a certificate of analysis for the 4-EMC to ensure purity and identity.

Experimental Protocols

Locomotor Activity Assessment

This protocol is designed to assess the stimulant effects of 4-EMC by measuring changes in locomotor activity in rodents.

  • Animals: Male Swiss mice, 8 weeks old, housed in groups of four with ad libitum access to food and water.

  • Apparatus: Open field arenas (40 cm x 40 cm x 30 cm) equipped with infrared photobeams to automatically record horizontal and vertical activity.

  • Drug Preparation: 4-EMC hydrochloride is dissolved in sterile 0.9% saline.

  • Procedure:

    • Habituate mice to the testing room for at least 60 minutes before the experiment.

    • Administer 4-EMC (e.g., 1, 5, 10, 20 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

    • Immediately place the mouse in the center of the open field arena.

    • Record locomotor activity for a predefined period, typically 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks. Compare the effects of different doses of 4-EMC to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

This protocol is used to evaluate the rewarding or aversive properties of 4-EMC.

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old, individually housed.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

  • Drug Preparation: 4-EMC hydrochloride dissolved in sterile 0.9% saline.

  • Procedure:

    • Pre-conditioning (Day 1): Allow rats to freely explore all three chambers for 15 minutes to determine initial preference.

    • Conditioning (Days 2-9):

      • On drug conditioning days, administer 4-EMC (e.g., 10 mg/kg, i.p.) and confine the rat to the initially non-preferred chamber for 30 minutes.

      • On vehicle conditioning days, administer saline and confine the rat to the initially preferred chamber for 30 minutes. Alternate drug and vehicle conditioning days.

    • Post-conditioning (Day 10): Allow rats to freely explore all three chambers for 15 minutes with no drug administration.

  • Data Analysis: Record the time spent in each chamber during the pre-conditioning and post-conditioning tests. A significant increase in time spent in the drug-paired chamber during the post-conditioning test indicates a conditioned place preference, suggesting rewarding effects.

Visualizations

experimental_workflow cluster_acclimation Acclimation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis A Animal Acclimation to Housing B Handling and Habituation to Injection A->B C Baseline Behavioral Measurement B->C D Drug / Vehicle Administration C->D E Post-Administration Behavioral Measurement D->E F Data Collection E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General workflow for behavioral pharmacology experiments.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron EMC 4-EMC DAT Dopamine Transporter (DAT) EMC->DAT Blocks/Reverses SERT Serotonin Transporter (SERT) EMC->SERT Blocks/Reverses VMAT2 VMAT2 DAT->VMAT2 DA_cleft Dopamine DAT->DA_cleft Reuptake SERT->VMAT2 FiveHT_cleft Serotonin SERT->FiveHT_cleft Reuptake DA_vesicle Dopamine Vesicle DA_vesicle->DA_cleft Release DA_receptor Dopamine Receptors DA_cleft->DA_receptor FiveHT_receptor Serotonin Receptors FiveHT_cleft->FiveHT_receptor

Caption: Putative mechanism of action for 4-EMC at the synapse.

Technical Support Center: Analysis of 4-Ethylethcathinone (4-EEC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4-Ethylethcathinone (4-EEC) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 4-EEC?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 4-EEC, by co-eluting compounds from the biological matrix (e.g., plasma, urine, blood).[1] These interfering substances can either suppress or enhance the signal of 4-EEC during mass spectrometry analysis, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]

Q2: How can I determine if my 4-EEC analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A constant flow of a 4-EEC standard solution is introduced into the mass spectrometer after the analytical column. A prepared blank matrix sample is then injected. Any significant dip or rise in the baseline signal at the retention time of 4-EEC indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of a 4-EEC standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]

Q3: What is the most effective strategy to minimize matrix effects in 4-EEC analysis?

A3: A multi-faceted approach is most effective, combining:

  • Efficient Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of interfering matrix components.[4]

  • Optimized Chromatographic Separation: Developing a robust LC method to separate 4-EEC from any remaining matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 4-EEC-d5, is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to 4-EEC, it will be affected by matrix interferences in the same way, allowing for accurate correction during data analysis.

Q4: Where can I source a stable isotope-labeled internal standard for 4-EEC?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor peak shape for 4-EEC (e.g., tailing, fronting, or splitting) Matrix components co-eluting with the analyte.- Optimize the chromatographic gradient to improve separation.- Evaluate a different stationary phase (e.g., C18, Phenyl-Hexyl).- Improve sample cleanup by using a more selective SPE sorbent or a different LLE solvent system.[5]
Inconsistent or poor recovery of 4-EEC - Inefficient extraction from the biological matrix.- Analyte instability in the matrix or during processing.- Adjust the pH of the sample and extraction solvents to optimize the extraction of 4-EEC, which is a basic compound.- For SPE, ensure proper conditioning and equilibration of the cartridge.- For LLE, test different organic solvents and back-extraction steps.- Investigate the stability of 4-EEC under your storage and experimental conditions.[1]
Significant ion suppression or enhancement High levels of co-eluting matrix components (e.g., phospholipids, salts).- Employ a more rigorous sample preparation method. SPE, particularly mixed-mode or polymeric sorbents, is often more effective than protein precipitation at removing phospholipids.[6] - Dilute the sample extract before injection, if sensitivity allows.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for the matrix effect.
High variability between replicate injections Inconsistent matrix effects across different samples or injections.- Automate the sample preparation process to improve consistency.- Ensure the LC-MS system is properly maintained and calibrated.- Use a SIL-IS to normalize the response.

Quantitative Data Summary

While specific quantitative data for 4-EEC is limited in the literature, the following table summarizes the expected range of matrix effects for synthetic cathinones in various biological matrices based on available studies. This data should be used as a general guideline, and it is crucial to validate the method for 4-EEC in your specific matrix.

Biological Matrix Sample Preparation Method Analyte(s) Matrix Effect Range (%) Reference
Urine Solid-Phase Extraction (SPE)Various Synthetic Cathinones67 - 112 (Signal Suppression and Enhancement)[5]
Blood Solid-Phase Extraction (SPE)Various Synthetic Cathinones81 - 93 (Recovery, indicating minimal matrix effect)[7]
Plasma Protein Precipitation (PP) vs. Phospholipid Removal PlatesGeneral AnalytesPP can lead to significant ion suppression. Phospholipid removal plates show much-reduced matrix effects.[3]
Plasma Liquid-Liquid Extraction (LLE)Antipsychotic DrugsExtraction efficiency and matrix effects can differ significantly between ante-mortem and post-mortem blood.[8]

Note: A matrix effect of 100% indicates no effect. Values <100% indicate signal suppression, and values >100% indicate signal enhancement.

Experimental Protocols

Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the extent of ion suppression or enhancement for 4-EEC in a specific biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): 4-EEC standard prepared in the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted using the chosen sample preparation method. The resulting clean extract is then spiked with the 4-EEC standard to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix): Blank biological matrix is spiked with the 4-EEC standard before undergoing the full extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Sample Preparation Protocols

a) Protein Precipitation (PP) - for Plasma or Blood

Objective: A rapid method for removing proteins from the sample. Note: This method is less effective at removing other matrix components like phospholipids.

Protocol:

  • To 100 µL of plasma or whole blood, add 300 µL of cold acetonitrile (or methanol).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

b) Liquid-Liquid Extraction (LLE) - for Urine, Plasma, or Blood

Objective: To separate 4-EEC from the aqueous biological matrix into an organic solvent based on its physicochemical properties.

Protocol:

  • To 1 mL of the biological sample, add a suitable internal standard.

  • Adjust the pH of the sample to >9 with a suitable base (e.g., ammonium hydroxide) to ensure 4-EEC is in its free base form.

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture like dichloromethane/isopropanol).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

c) Solid-Phase Extraction (SPE) - for Urine, Plasma, or Blood

Objective: A more selective method to clean up the sample by retaining 4-EEC on a solid sorbent while washing away interferences.

Protocol (using a mixed-mode cation exchange cartridge):

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

  • Equilibrate: Pass 1 mL of a suitable buffer (e.g., phosphate buffer at pH 6) through the cartridge.

  • Load: Dilute the biological sample (e.g., 1:1 with the equilibration buffer) and load it onto the cartridge.

  • Wash:

    • Wash with 1 mL of deionized water to remove salts and polar interferences.

    • Wash with 1 mL of an acidic solution (e.g., 0.1 M acetic acid) to remove neutral and acidic interferences.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elute: Elute 4-EEC with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (Plasma, Urine, Blood) pp Protein Precipitation start->pp Quick, less clean lle Liquid-Liquid Extraction start->lle Good for many analytes spe Solid-Phase Extraction start->spe High Purity lcms LC-MS/MS Analysis pp->lcms lle->lcms spe->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of 4-EEC.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Potential Solutions start Inaccurate Quantification of 4-EEC assess_me Assess Matrix Effects (Post-column infusion or post-extraction spike) start->assess_me check_recovery Check Analyte Recovery start->check_recovery review_chrom Review Chromatography (Peak shape, retention time) start->review_chrom optimize_prep Optimize Sample Prep (SPE, LLE) assess_me->optimize_prep use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) assess_me->use_is check_recovery->optimize_prep optimize_chrom Optimize Chromatography review_chrom->optimize_chrom optimize_prep->start Re-evaluate optimize_chrom->start Re-evaluate use_is->start Re-evaluate

Caption: Troubleshooting logic for addressing matrix effects.

References

Enhancing the stability of 4-Ethylethcathinone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 4-Ethylethcathinone (4-EEC) stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing 4-EEC stock solutions?

A1: While methanol is commonly used for cathinones, studies on similar compounds have shown that acetonitrile is a more stable solvent and is recommended for preparing stock solutions.[1][2] If methanol must be used, it is critical to store the solutions at -20°C or lower to minimize degradation.[1][2] For some applications, adding 0.1% formic acid to methanol has been shown to improve the stability of cathinones in solution.[1]

Q2: What is the optimal storage temperature for 4-EEC stock solutions?

A2: For maximum stability, 4-EEC stock solutions should be stored frozen, ideally at -20°C or -40°C.[1][3] Refrigeration at 2-8°C is not recommended for long-term storage as significant degradation can occur.[2][4] Studies on other synthetic cathinones show the greatest stability when stored in a freezer.[2]

Q3: How does pH affect the stability of 4-EEC solutions?

A3: Synthetic cathinones are generally more stable in acidic conditions and degrade in neutral-to-basic solutions.[5][6] The degradation rates of cathinone analogs tend to increase with increasing pH.[5] Therefore, maintaining a slightly acidic pH (e.g., pH 4-6) can enhance the stability of your 4-EEC stock solution.[7]

Q4: Should I protect my 4-EEC stock solutions from light?

A4: Yes, exposure to UV light can degrade sensitive compounds like synthetic cathinones. It is best practice to store stock solutions in amber-colored glass vials or otherwise protect them from direct light to preserve chemical stability.[8]

Q5: What is the expected shelf-life of a 4-EEC stock solution?

A5: The precise shelf-life depends heavily on the solvent, concentration, storage temperature, and pH. While the solid form of 4-EEC hydrochloride is stable for at least 5 years when stored properly, solutions are far more susceptible to degradation.[9][10] For related cathinones in methanol stored at room temperature, significant degradation (over 30%) was observed in as little as 3 days.[2][4] When stored in acetonitrile at -20°C, stability is greatly extended. It is highly recommended to perform a stability study under your specific experimental conditions.

Q6: Is it necessary to aliquot my stock solution?

A6: Yes. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[11] Store these aliquots at the recommended frozen temperature.[11]

Troubleshooting Guide

Problem 1: My analytical results are inconsistent, showing lower than expected concentrations.

  • Possible Cause: Degradation of the 4-EEC stock solution.

  • Solution:

    • Verify Storage Conditions: Ensure your stock solution is stored at -20°C or below and protected from light.[1][8] Room temperature or refrigerated storage can lead to rapid degradation.[2]

    • Check Solvent Choice: If you are using methanol, consider switching to acetonitrile for improved stability.[1][2]

    • Perform a Stability Check: Use the protocol provided below (Protocol 2) to determine if the concentration of your stock is changing over time.

    • Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution using the recommended procedures.[11][12]

Problem 2: I observe precipitation or cloudiness in my stock solution after thawing.

  • Possible Cause: The compound may have limited solubility in the chosen solvent at lower temperatures, or the concentration may be too high.

  • Solution:

    • Equilibrate to Room Temperature: Before use, allow the vial to equilibrate completely to room temperature to prevent condensation and help redissolve any precipitate.[1]

    • Gentle Warming/Sonication: Gently warm the solution or use a sonicator bath to help redissolve the compound. Use caution, as excessive heat can accelerate degradation.

    • Re-evaluate Solvent and Concentration: Check the solubility data for 4-EEC in your chosen solvent.[9] You may need to prepare a more dilute stock solution or switch to a different solvent system (e.g., DMSO, Ethanol).[9][10]

Problem 3: I am detecting unknown peaks in my chromatogram when analyzing my 4-EEC sample.

  • Possible Cause: These peaks are likely degradation products.

  • Solution:

    • Review Degradation Pathways: Cathinones can degrade via oxidation and other pathways, especially under alkaline conditions.[5][6] The presence of new peaks suggests that your solution is no longer pure.

    • Confirm Identity: If you have the capability (e.g., using LC-MS/MS), attempt to identify the mass of the unknown peaks to see if they correspond to potential degradation products.

    • Prepare Fresh Stock: The presence of significant degradation products necessitates the preparation of a new, fresh stock solution following best practices for solvent choice and storage.

Data on Stability of Related Synthetic Cathinones

Since specific quantitative stability data for 4-EEC is limited, the following table summarizes findings for other synthetic cathinones to provide a general understanding of their stability profiles.

CompoundSolventStorage Temp.Time Point% Concentration LostCitation
MephedroneMethanolRoom Temp (20°C)3 Days32.3 ± 6.1%[2][4]
MephedroneMethanolRoom Temp (20°C)30 Days87.6 ± 3.9%[2][4]
MephedroneMethanolRefrigerator (4°C)14 Days23.3 ± 9.0%[2][4]
MephedroneAcetonitrileAll Temps Tested30 DaysNo Significant Loss[2]
α-PVPMethanolAll Temps Tested30 DaysNo Significant Loss[2]
α-PVPWhole BloodRoom Temp (20°C)14 Days30.4 ± 5.8%[2]
4-MECWhole BloodRoom Temp14 DaysComplete Degradation[3]

*All Temps Tested refers to Room Temperature (20°C), Refrigerator (4°C), and Freezer (-20°C).

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL 4-EEC Stock Solution

This protocol describes the preparation of a primary stock solution. Always consult the Certificate of Analysis (CoA) for your specific batch of 4-EEC for purity and molecular weight information.

Materials:

  • This compound (hydrochloride) (MW: 241.8 g/mol )[9]

  • Calibrated analytical balance

  • Acetonitrile (ACN), HPLC grade

  • Sterile amber glass vials with screw caps

  • Volumetric flask (e.g., 10 mL)

  • Pipettes and sterile tips

Procedure:

  • Calculate Mass: To prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of 4-EEC.

  • Weighing: Tare a clean, sterile amber vial on the analytical balance. Carefully weigh 10.0 mg of 4-EEC powder directly into the vial. Record the exact mass.

  • Solubilization: Add approximately 5 mL of acetonitrile to the vial. Cap the vial securely.

  • Dissolution: Vortex or sonicate the vial until the 4-EEC is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Final Volume: Quantitatively transfer the dissolved solution to a 10 mL volumetric flask. Rinse the vial with small volumes of acetonitrile, adding the rinsate to the volumetric flask. Carefully add acetonitrile to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mixing: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogenous.

  • Aliquoting and Storage: Transfer the final stock solution into smaller, single-use amber vials (e.g., 100 µL or 500 µL aliquots). Label each aliquot clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Immediately store the aliquots in a freezer at -20°C or lower.

Protocol 2: General Protocol for a Stability Study

This protocol outlines a method to assess the stability of your 4-EEC stock solution under different conditions.

Procedure:

  • Prepare Working Solutions: Prepare a fresh stock solution of 4-EEC as described in Protocol 1. Dilute this stock to a working concentration (e.g., 1 µg/mL) using your desired solvent (e.g., acetonitrile, methanol, or a biological matrix).

  • Aliquot for Time Points: Divide the working solution into multiple aliquots in separate, tightly sealed vials for each storage condition and time point to be tested.[1]

  • Define Conditions: Establish the set of conditions you wish to test (e.g., Room Temperature, 4°C, -20°C).

  • "Time Zero" Analysis: Immediately after preparation, analyze three aliquots to establish the initial ("time zero") concentration. This will be your baseline for comparison.[1]

  • Storage: Store the remaining aliquots under the designated conditions.

  • Scheduled Analysis: At each scheduled time point (e.g., 24 hours, 3 days, 7 days, 14 days, 30 days), remove a set of three aliquots from each storage condition.

  • Sample Analysis: Allow the samples to reach room temperature before analysis. Analyze the samples using a validated analytical method such as LC-MS/MS (see Protocol 3).

  • Data Calculation: Calculate the mean concentration of 4-EEC in each sample set. Compare the concentrations at each time point to the "time zero" concentration to determine the percentage of compound remaining. A loss of more than 15-20% is often considered significant degradation.[1]

Protocol 3: Quantification of 4-EEC by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying compounds like 4-EEC.[3][13]

Procedure:

  • Sample Preparation:

    • Calibration Standards: Prepare a series of calibration standards by serially diluting your primary 4-EEC stock solution to cover the expected concentration range of your samples.

    • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations.

    • Sample Extraction: If working with biological matrices (e.g., blood, urine), perform a sample clean-up and extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[3][13][14]

  • LC-MS/MS Analysis:

    • Inject the prepared standards, QCs, and samples into a validated LC-MS/MS system.

    • Use an appropriate chromatographic column (e.g., C18) to separate 4-EEC from other components.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for 4-EEC.

  • Quantification:

    • Construct a calibration curve by plotting the peak area response against the known concentrations of the calibration standards.

    • Use the regression equation from the calibration curve to calculate the concentration of 4-EEC in your unknown samples and QCs.

Visual Guides

G cluster_prep Stock Solution Preparation cluster_qc Quality Control & Storage weigh 1. Weigh 4-EEC Powder dissolve 2. Dissolve in Acetonitrile weigh->dissolve vol_adjust 3. Adjust to Final Volume dissolve->vol_adjust mix 4. Mix for Homogeneity vol_adjust->mix aliquot 5. Aliquot into Single-Use Vials mix->aliquot storage 7. Store Aliquots at -20°C or Lower aliquot->storage t0_analysis 6. Analyze 'Time Zero' Sample for Baseline aliquot->t0_analysis G cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_result Data Interpretation prep Prepare Working Solution Aliquots t0 Analyze 'Time Zero' (Baseline) prep->t0 cond1 Condition 1 (e.g., -20°C) prep->cond1 cond2 Condition 2 (e.g., 4°C) prep->cond2 cond3 Condition 3 (e.g., Room Temp) prep->cond3 t1 Time Point 1 (e.g., 3 Days) cond1->t1 t2 Time Point 2 (e.g., 7 Days) cond1->t2 t_n Time Point 'n' (e.g., 30 Days) cond1->t_n cond2->t1 cond2->t2 cond2->t_n cond3->t1 cond3->t2 cond3->t_n compare Compare to 'Time Zero' t1->compare t2->compare t_n->compare calc Calculate % Degradation compare->calc G Proposed Degradation Pathway for 4-EEC in Alkaline Solution cluster_path1 Pathway A: Oxidation parent This compound (4-EEC) p1_prod1 1-(4-ethylphenyl)-1,2-propanedione (EPPD) parent->p1_prod1 Oxidation (+ O2, OH-) p2_prod1 N-acetyl-4-EEC parent->p2_prod1 Acetylation p1_prod2 4-ethylbenzoic acid (EBA) p1_prod1->p1_prod2 Oxidation

References

Troubleshooting unexpected side effects in animal studies of 4-Ethylethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects in animal studies of 4-Ethylethcathinone (4-EEC). Due to the limited specific research on 4-EEC, this guide incorporates data and protocols from studies on structurally related synthetic cathinones, such as 4-methylethcathinone (4-MEC) and 4-chloroethcathinone (4-CEC). All information extrapolated from related compounds is clearly noted.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-EEC) and what are its expected effects?

A1: this compound (4-EEC) is a synthetic cathinone, a class of compounds that are β-keto phenethylamines with structural and mechanistic similarities to amphetamine, methamphetamine, and MDMA.[1] As a central nervous system stimulant, its primary mechanism of action is believed to be the inhibition of reuptake and promotion of the release of monoamine neurotransmitters, such as dopamine and serotonin.[2] In animal studies, 4-EEC and related compounds are expected to produce psychostimulant effects, such as increased locomotor activity.[3][4]

Q2: What are some common unexpected side effects observed in animal studies with synthetic cathinones?

A2: Beyond the expected stimulant effects, animal studies with synthetic cathinones have reported a range of side effects, including:

  • Neurotoxicity: Evidence suggests that some synthetic cathinones may have neurotoxic properties, potentially affecting neurotransmitter systems.[5]

  • Cardiotoxicity: Cardiovascular effects, including changes in blood pressure and heart rate, have been observed with related compounds.[6]

  • Behavioral Anomalies: Chronic use of some cathinones may lead to abnormal anxiety-like behaviors.[7][8]

  • Hyperthermia: Like other stimulants, synthetic cathinones can induce a significant increase in body temperature.

  • Seizures: At higher doses, some synthetic cathinones have been reported to induce seizures.

Q3: How can I verify the purity and stability of my 4-EEC compound?

A3: The purity of synthetic cathinones can vary, which may lead to inconsistent results.[2] It is crucial to independently verify the purity of your compound using standard analytical methods such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the compound and any volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information.[2]

For stability, cathinone solutions are more stable under acidic conditions (pH 4-6) and should be stored frozen at -20°C or below, protected from light.[9] Acetonitrile may be a more suitable solvent for storage than methanol.[9]

Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity Data

Question: My locomotor activity results for 4-EEC are highly variable between subjects and sessions. What could be the cause and how can I improve reproducibility?

Answer: High variability is a common issue in behavioral studies. Consider the following factors:

  • Environmental Conditions: Maintain a consistent 12:12 light-dark cycle and conduct testing during the animals' active (dark) phase. Keep temperature, humidity, and noise levels stable in both housing and testing rooms.[2]

  • Habituation: Animals should be habituated to the testing room and locomotor activity chambers for 30-60 minutes for 1-2 days before the experiment to reduce novelty-induced hyperactivity.[2]

  • Handling and Injection Stress: Consistent and gentle handling is critical. Habituate animals to the injection procedure with saline injections before the experiment begins.[2] Ideally, the same experimenter should handle and test all animals.[2]

  • Compound Purity and Formulation: Verify the purity of your 4-EEC batch. Impurities can have their own psychoactive effects.[2] Prepare fresh solutions for each experiment to avoid degradation.[9]

G cluster_solutions Solutions Variability High Variability in Locomotor Activity Env Environmental Factors Variability->Env Inconsistent Light/Temp/Noise Habituation Habituation Procedures Variability->Habituation Insufficient Acclimation Handling Handling & Injection Variability->Handling Stress-Induced Activity Compound Compound Integrity Variability->Compound Impurity/Degradation Sol_Env Standardize Environment Env->Sol_Env Sol_Habituation Implement Habituation Protocol Habituation->Sol_Habituation Sol_Handling Consistent Handling & Saline Injections Handling->Sol_Handling Sol_Compound Verify Purity & Fresh Formulation Compound->Sol_Compound

Troubleshooting workflow for locomotor activity variability.

Issue 2: Unexpected Cardiovascular Events

Question: I'm observing significant changes in blood pressure and heart rate that were not anticipated. How should I approach this?

Answer: Cardiovascular effects are a known risk with synthetic cathinones.[6]

  • Monitoring: If not already in place, implement continuous cardiovascular monitoring (e.g., telemetry) to get a full profile of the hemodynamic changes.

  • Dose-Response: Conduct a thorough dose-response study to identify the threshold for these effects. The cardiovascular side effects may be dose-dependent.[6]

  • Mechanism of Action: The cardiovascular effects are likely mediated by the drug's action on monoamine transporters, leading to increased synaptic levels of norepinephrine and dopamine, which can impact heart rate and blood pressure. Consider co-administration with specific antagonists (e.g., alpha- or beta-adrenergic blockers) to probe the mechanism, though this would constitute a new experimental design.

G EEC 4-EEC Administration Monoamine Increased Synaptic Norepinephrine & Dopamine EEC->Monoamine Adrenergic Adrenergic Receptor Activation Monoamine->Adrenergic HR Increased Heart Rate Adrenergic->HR BP Increased Blood Pressure Adrenergic->BP G start Start hab Habituation (2 days, 60 min/day) start->hab test_day Test Day: Saline Injection hab->test_day hab_test Habituation in Arena (30 min) test_day->hab_test admin Administer 4-EEC or Vehicle (IP) hab_test->admin record Record Locomotor Activity (2-4 hours) admin->record analyze Data Analysis (Time Bins, ANOVA) record->analyze end End analyze->end

References

Minimizing interference from metabolites in 4-Ethylethcathinone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference from metabolites during the analysis of 4-Ethylethcathinone (4-EEC).

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of this compound (4-EEC) and its most common interfering metabolites?

A1: While specific metabolism studies on 4-EEC are limited, based on structurally similar synthetic cathinones like 4-MEC (4-Methylethcathinone), the primary metabolic pathways are expected to be:

  • N-deethylation: Removal of the ethyl group from the nitrogen atom, resulting in the primary amine metabolite.

  • Reduction of the keto group: The ketone functional group is reduced to a secondary alcohol, forming a dihydro-metabolite.

  • Hydroxylation of the aromatic ethyl group: Addition of a hydroxyl group to the ethyl substituent on the phenyl ring.

  • Combination of pathways: Metabolites can be formed through a combination of the above pathways (e.g., N-deethylated and keto-reduced).[1][2][3]

These metabolic transformations produce compounds with similar core structures to 4-EEC, which can lead to chromatographic co-elution and isobaric interference in mass spectrometry analysis.

Q2: Which analytical techniques are most suitable for differentiating 4-EEC from its metabolites?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the selective and sensitive quantification of synthetic cathinones and their metabolites in biological matrices.[4][5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization to improve the volatility and thermal stability of the analytes.[7][8]

Q3: What is metabolite interference and how can it affect the quantification of 4-EEC?

A3: Metabolite interference occurs when a metabolite's analytical signal overlaps with that of the parent drug, leading to inaccurate quantification.[9][10] This can manifest in several ways:

  • Isobaric Interference: Metabolites may have the same nominal mass as the parent drug, making them indistinguishable in a single-stage mass spectrometer.

  • Chromatographic Co-elution: Due to their structural similarities, 4-EEC and its metabolites may not be fully separated by the liquid chromatography column, resulting in overlapping peaks.

  • In-source Fragmentation: Some metabolites can fragment within the mass spectrometer's ion source to produce ions with the same mass-to-charge ratio (m/z) as the parent drug's precursor ion.[9][11]

Failure to account for these interferences can lead to an overestimation of the 4-EEC concentration.

Troubleshooting Guides

Issue 1: Poor chromatographic separation between 4-EEC and its metabolites.

Possible CauseTroubleshooting Step
Inadequate column chemistry Use a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds compared to standard C18 columns.
Suboptimal mobile phase gradient Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate).
Insufficient column length or particle size Employ a longer analytical column or a column packed with smaller particles (e.g., sub-2 µm) to increase chromatographic efficiency and resolution.

Issue 2: Inaccurate quantification due to isobaric interference.

Possible CauseTroubleshooting Step
Non-specific MS/MS transitions Select multiple, highly specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 4-EEC and each potential metabolite. Ensure that the selected transitions are unique to each compound.
Co-eluting isobaric metabolites If chromatographic separation is not fully achieved, rely on the unique fragmentation patterns of each compound for quantification. Use a qualifier ion ratio to confirm the identity of each peak.
High background noise Optimize sample preparation to remove matrix components that may contribute to background noise. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.

Issue 3: Low recovery of 4-EEC or its metabolites during sample preparation.

Possible CauseTroubleshooting Step
Inefficient extraction Adjust the pH of the sample during liquid-liquid extraction to ensure the analytes are in their non-ionized form for better extraction into the organic solvent. For solid-phase extraction, ensure the chosen sorbent and elution solvents are appropriate for the polarity of the compounds.
Analyte degradation Minimize sample processing time and keep samples on ice or at a controlled low temperature to prevent degradation. Evaluate the stability of the analytes under the extraction conditions.
Matrix effects Matrix effects, such as ion suppression or enhancement, can lead to apparent low recovery.[6] Use a stable isotope-labeled internal standard for each analyte to compensate for these effects. If not available, a close structural analog can be used. Perform a post-extraction addition experiment to assess the extent of matrix effects.

Experimental Protocols

1. LC-MS/MS Method for the Analysis of 4-EEC and its Metabolites in Urine

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and application.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add an internal standard solution (e.g., 4-EEC-d5).

    • Add 100 µL of 1 M sodium hydroxide to basify the sample.

    • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Parameters:

    • Column: A C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined empirically by infusing pure standards of 4-EEC and its synthesized metabolites. Based on the structure of 4-EEC (m/z 206.15), likely precursor ions and product ions would be monitored. For example, for 4-MEC (a close analog with m/z 192.1), transitions of m/z 192.1 → 146.1 and 174.2 have been used.[12]

2. GC-MS Method with Derivatization for 4-EEC Analysis

  • Sample Preparation and Derivatization:

    • Perform an extraction as described in the LC-MS/MS protocol.

    • After evaporation, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride - PFPA).[13]

    • Incubate the mixture at 70°C for 30 minutes.

    • Inject 1-2 µL into the GC-MS.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

    • Injector Temperature: 250-280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Mass Range: 40-500 amu.

Quantitative Data Summary

The following table provides hypothetical, yet expected, validation parameters for a validated LC-MS/MS method for 4-EEC and its primary metabolites. Actual values must be determined experimentally.

AnalyteRetention Time (min)MRM Transition (m/z)Limit of Quantification (LOQ) (ng/mL)Precision (%RSD)Accuracy (%Bias)
4-EEC 5.2206.2 > 161.11< 10%± 15%
N-desethyl-4-EEC 4.5178.1 > 133.12< 15%± 15%
Dihydro-4-EEC 4.8208.2 > 190.21< 12%± 15%
Hydroxy-4-EEC 4.3222.2 > 177.15< 15%± 15%

Visualizations

experimental_workflow Figure 1. General Workflow for 4-EEC Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine/Blood) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution derivatization Derivatization (for GC-MS) evaporation->derivatization lcms LC-MS/MS Analysis reconstitution->lcms gcms GC-MS Analysis derivatization->gcms integration Peak Integration lcms->integration gcms->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for the analysis of 4-EEC and its metabolites.

troubleshooting_logic Figure 2. Troubleshooting Logic for Inaccurate Quantification start Inaccurate Quantification Observed check_separation Check Chromatographic Separation start->check_separation check_msms Review MS/MS Specificity check_separation->check_msms Good optimize_lc Optimize LC Method check_separation->optimize_lc Poor check_recovery Evaluate Sample Recovery check_msms->check_recovery Specific optimize_msms Select Unique Transitions check_msms->optimize_msms Non-specific optimize_prep Optimize Sample Preparation check_recovery->optimize_prep Low resolved Issue Resolved check_recovery->resolved Good optimize_lc->resolved optimize_msms->resolved optimize_prep->resolved

Caption: A logical approach to troubleshooting inaccurate 4-EEC quantification.

References

Technical Support Center: Quantification of 4-Ethylethcathinone (4-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Ethylethcathinone (4-EEC).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analytical quantification of 4-EEC, with a focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for 4-EEC is non-linear. What are the common causes?

A1: Non-linearity in your calibration curve can stem from several factors. At high concentrations, detector saturation can occur, leading to a plateau in the signal.[1] Conversely, at very low concentrations, issues such as analyte adsorption to surfaces in your system can lead to a loss of signal and deviation from linearity. Another significant factor is the presence of matrix effects, where other components in your sample interfere with the ionization of 4-EEC, causing either ion suppression or enhancement.[2] It is also possible that the chosen calibration range is too wide for a linear response of the instrument.

Q2: How can I investigate the cause of my non-linear calibration curve?

A2: A systematic approach is recommended. First, review your calibration standards to ensure they were prepared correctly. Analyze a series of dilutions of a high concentration standard to check for detector saturation. To investigate matrix effects, you can compare the slope of a calibration curve prepared in a clean solvent with one prepared in the sample matrix. A significant difference between the slopes suggests matrix interference.[2] Additionally, visually inspect the peak shapes of your chromatograms; poor peak shape can also contribute to non-linearity.

Q3: What is a suitable internal standard (IS) for 4-EEC quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 4-EEC-d5 or 4-EEC-d10. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which effectively compensates for variations.[1] If a SIL IS for 4-EEC is not available, a structurally similar compound that is not present in the samples can be used. For the analysis of a similar synthetic cathinone, 4-methylethcathinone (4-MEC), MDMA-d5 has been successfully used as an internal standard.[1]

Q4: I'm observing significant matrix effects in my analysis. How can I mitigate them?

A4: Mitigating matrix effects is crucial for accurate quantification. Several strategies can be employed. A more effective sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering components from the sample matrix.[3] Diluting your sample can also reduce the concentration of interfering substances, though this may impact your ability to detect low levels of 4-EEC.[3] Optimizing your chromatographic conditions to better separate 4-EEC from co-eluting matrix components is another effective strategy. Finally, the use of a suitable internal standard, preferably a stable isotope-labeled one, is highly recommended to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2]

Q5: My recovery of 4-EEC is low and inconsistent. What could be the problem?

A5: Low and inconsistent recovery can be due to several factors. The extraction procedure may not be optimal for 4-EEC. Check the pH of your solutions during extraction, as the charge state of 4-EEC, a basic compound, will affect its solubility in different solvents. The choice of extraction solvent and the mixing/vortexing time can also impact recovery. Adsorption of the analyte to plasticware or the chromatographic column can be another cause. Consider using low-adsorption vials and pre-conditioning your column. Finally, the stability of 4-EEC in the sample matrix and during the analytical process should be considered, as degradation can lead to apparent low recovery.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of synthetic cathinones using LC-MS/MS. Note that specific values for 4-EEC may vary depending on the exact methodology and instrumentation used.

Table 1: Example Calibration and Linearity Data for Synthetic Cathinones

ParameterTypical Value/RangeReference
Calibration ModelLinear, weighted (1/x)[4]
Linearity (r²)> 0.99[4][5]
Calibration Range0.5 - 50 ng/mL (in urine)[6]
0.25 - 25 ng/mL (in whole blood)[7]
0.001 - 1 ng/mg (for 4-MEC in hair)[1]

Table 2: Example Method Performance Data for Synthetic Cathinone Quantification

ParameterTypical Value/RangeReference
Limit of Detection (LOD)0.1 - 0.5 ng/mL[5]
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL[5]
Accuracy80 - 120%[5]
Precision (%RSD)< 15%[5]

Experimental Protocols

The following is an example of a detailed methodology for the quantification of a closely related synthetic cathinone, 4-methylethcathinone (4-MEC), in hair, which can be adapted for the analysis of 4-EEC in biological matrices.[1]

Sample Preparation (Adapted from Hair Analysis)

  • Decontamination: Wash the biological sample (e.g., homogenized tissue) with an appropriate solvent to remove external contamination.

  • Homogenization/Incubation: Homogenize the sample and incubate it in a buffer solution (e.g., phosphate buffer pH 5.0).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., MDMA-d5) to all samples, calibrators, and quality controls.

  • Extraction: Perform a liquid-liquid extraction. For example, a double basic liquid-liquid extraction can be used.

  • Reconstitution: Evaporate the final extract to dryness and reconstitute the residue in a suitable solvent compatible with the LC-MS/MS system.

LC-MS/MS Parameters (Example for 4-MEC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for the separation of basic compounds, such as a Hypersil GOLD PFP column (100 × 2.1 mm, 1.9 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Selected Reaction Monitoring (SRM) using specific precursor and product ion transitions for 4-EEC and its internal standard.

Visualizations

Calibration_Curve_Troubleshooting_Workflow start Start: Non-Linear Calibration Curve check_standards Verify Standard Preparation and Dilutions start->check_standards standards_ok Standards Correct? check_standards->standards_ok reprepare_standards Action: Reprepare Standards and Rerun standards_ok->reprepare_standards No investigate_saturation Investigate Detector Saturation standards_ok->investigate_saturation Yes reprepare_standards->check_standards saturation_present Saturation Observed? investigate_saturation->saturation_present reduce_concentration Action: Reduce Upper Concentration Range saturation_present->reduce_concentration Yes investigate_matrix_effects Investigate Matrix Effects saturation_present->investigate_matrix_effects No end End: Linear Curve Achieved reduce_concentration->end matrix_effects_present Matrix Effects Present? investigate_matrix_effects->matrix_effects_present optimize_sample_prep Action: Optimize Sample Prep (e.g., SPE, LLE, Dilution) matrix_effects_present->optimize_sample_prep Yes check_chromatography Review Chromatography (Peak Shape, Retention Time) matrix_effects_present->check_chromatography No optimize_sample_prep->end chromatography_ok Chromatography Acceptable? check_chromatography->chromatography_ok optimize_lc_method Action: Optimize LC Method (Gradient, Column, etc.) chromatography_ok->optimize_lc_method No chromatography_ok->end Yes optimize_lc_method->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Analytical_Workflow_4EEC sample_collection Biological Sample Collection sample_prep Sample Preparation (e.g., LLE, SPE) sample_collection->sample_prep is_addition Internal Standard Spiking sample_prep->is_addition lc_separation LC Separation is_addition->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition calibration_curve Calibration Curve Generation data_acquisition->calibration_curve quantification Quantification of 4-EEC data_acquisition->quantification calibration_curve->quantification data_review Data Review and Reporting quantification->data_review

Caption: General analytical workflow for 4-EEC quantification.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 4-Ethylethcathinone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The rapid emergence of novel psychoactive substances (NPS), such as the synthetic cathinone 4-Ethylethcathinone (4-EEC), presents a significant challenge for forensic and clinical laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these substances to inform clinical toxicology, law enforcement, and drug development professionals. This guide provides a comparative overview of analytical methodologies for 4-EEC, supplemented with experimental data from closely related synthetic cathinones to provide a comprehensive performance benchmark.

Data Presentation: A Comparative Analysis

Due to the limited availability of complete validation data specifically for this compound, this comparison includes data from its close structural analog, 4-Methylethcathinone (4-MEC), and general validation parameters for the broader class of synthetic cathinones. This approach provides a robust framework for researchers to estimate expected performance characteristics for 4-EEC analysis.

Analytical Method Analyte(s) Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range Accuracy/Recovery Precision (%RSD) Extraction Method Reference(s)
GC-MS This compound (Qualitative)Chloroform ExtractNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedBase Extraction[1]
GC-MS/MS 34 Synthetic CathinonesWhole Blood0.02 - 0.72 ng/mL1 - 2.5 ng/mLNot Reported89.0 - 108%≤ 8.1%Liquid-Liquid Extraction (LLE) & Derivatization[2]
LC-MS/MS 4-Methylethcathinone (4-MEC) & MDPVHairNot Reported0.001 ng/mgLLOQ - 1 ng/mg"Accurate""Precise"Liquid-Liquid Extraction (LLE)[3][4]
LC-MS/MS Common Synthetic CathinonesMeconium0.5 - 1 ng/g1 - 2 ng/gLOQ - 200 ng/g87.3 - 97.8%0 - 10%Solid-Phase Extraction (SPE)[5]
LC-MS/MS 7 Synthetic CathinonesPostmortem Blood, Serum, Liver, BrainNot ReportedNot Reported0.01 - 0.5 mg/LNot Reported<15%Solid-Phase Extraction (SPE)[6]
NMR This compound (Qualitative)D₂ONot ReportedNot ReportedNot ReportedNot ReportedNot ReportedDirect Dissolution[1]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are generalized and specific protocols for the analysis of 4-EEC and its analogs.

Gas Chromatography-Mass Spectrometry (GC-MS) for 4-EEC (Qualitative)

This method is adapted from the SWGDRUG monograph for the qualitative identification of 4-EEC.[1]

  • Sample Preparation:

    • Prepare a solution of the analyte at approximately 4 mg/mL.

    • Perform a base extraction into chloroform.

  • Instrumentation:

    • Instrument: Agilent gas chromatograph with a mass selective detector.

    • Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, and hold for 9.0 min.

    • MSD Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Mass Scan Range: 30-550 amu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-MEC in Hair

This protocol is based on a validated method for the quantification of the 4-EEC analog, 4-MEC, in hair samples.[3][4]

  • Sample Preparation:

    • Decontaminate and grind 20 mg of hair.

    • Incubate the hair sample in a phosphate buffer (pH 5.0) with an internal standard (e.g., MDMA-d5).

    • Perform a double basic liquid-liquid extraction.

  • Instrumentation:

    • Instrument: LCQ TSQ Vantage XP triple-quadrupole mass spectrometer.

    • Column: Hypersil GOLD PFP, 1.9 µm (100 x 2.1 mm).

    • Elution: Gradient elution.

    • Detection: Selected Reaction Monitoring (SRM). For 4-MEC, the transitions monitored were m/z 192.1 → 146.1 and 174.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-EEC (Qualitative)

This method provides structural confirmation of 4-EEC.[1]

  • Sample Preparation:

    • Dilute the analyte to approximately 10 mg/mL in deuterium oxide (D₂O).

    • Add a reference standard (e.g., TSP) and a quantitative internal standard (e.g., maleic acid).

  • Instrumentation:

    • Instrument: 400 MHz NMR spectrometer.

    • Parameters:

      • Spectral Width: At least -3 ppm to 13 ppm.

      • Pulse Angle: 90°.

      • Delay Between Pulses: 45 seconds.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the cross-validation of analytical methods for synthetic cathinones.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_application Phase 3: Application define_scope Define Scope & Purpose select_method Select Analytical Technique (e.g., GC-MS, LC-MS/MS) define_scope->select_method develop_protocol Develop Draft Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control

A generalized workflow for the validation of analytical methods.

Method_Comparison_Logic cluster_methods Analytical Techniques cluster_params Performance Parameters gc_ms GC-MS sensitivity Sensitivity (LOD/LOQ) gc_ms->sensitivity Good selectivity Selectivity gc_ms->selectivity High throughput Throughput gc_ms->throughput Moderate matrix_effects Matrix Effects gc_ms->matrix_effects Less Prone derivatization Derivatization Required gc_ms->derivatization Often Yes lc_msms LC-MS/MS lc_msms->sensitivity Excellent lc_msms->selectivity Very High lc_msms->throughput High lc_msms->matrix_effects More Prone lc_msms->derivatization Often No hplc_dad HPLC-DAD hplc_dad->sensitivity Moderate hplc_dad->selectivity Moderate hplc_dad->throughput High hplc_dad->matrix_effects Variable hplc_dad->derivatization No

Logical comparison of analytical technique performance.

References

Validating the Abuse Potential of Novel Synthetic Cathinones: A Comparative Analysis Using Self-Administration Models with Mephedrone and Methylone as Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge to public health and drug regulation. Preclinical assessment of the abuse potential of these compounds is crucial for informing legislative action and developing effective treatment strategies. Intravenous self-administration (IVSA) in animal models stands as the gold standard for evaluating the reinforcing properties of a substance, providing a strong indicator of its potential for abuse in humans.

This guide provides a framework for researchers aiming to validate the abuse potential of a novel synthetic cathinone, exemplified here by the hypothetically investigated 4-Ethylethcathinone (4-EEC). Due to the current lack of published self-administration data for 4-EEC, this document leverages comprehensive data from two well-characterized synthetic cathinones, mephedrone (4-methylmethcathinone, 4-MMC) and methylone (3,4-methylenedioxymethcathinone, MDMC), to establish benchmarks for comparison. The methodologies and data presented herein offer a roadmap for the experimental validation of new and emerging substances.

Comparative Analysis of Reinforcing Effects

The reinforcing efficacy of a drug is a key determinant of its abuse liability. In self-administration studies, this is often quantified by the number of drug infusions an animal will work to receive. The following table summarizes key findings from studies on mephedrone and methylone, providing a comparative baseline for assessing novel compounds.

CompoundAnimal ModelDoses Self-Administered (mg/kg/infusion)Key Findings on Reinforcing Effects
Mephedrone (4-MMC) Male Sprague-Dawley & Wistar rats0.1, 0.5, 1.0Readily and vigorously self-administered.[1][2][3][4] Under a fixed-ratio schedule, peak responding was observed at 0.1 mg/kg/infusion.[2]
Female Wistar rats0.5Acquired self-administration with significantly higher intakes compared to methylone and MDMA at the same dose.[5]
Methylone (MDMC) Male Wistar rats0.05, 0.1, 0.2, 0.5Dose-dependently functions as a reinforcer.[6] Self-administration levels were lower than those for mephedrone.[7]
Female Wistar rats0.5Acquired self-administration, but at lower levels than mephedrone.[5]

Experimental Protocols: A Methodological Overview

Detailed and standardized experimental protocols are essential for the reproducibility and comparability of self-administration studies. Below are typical methodologies employed in the assessment of synthetic cathinones.

Subjects and Surgical Procedures

Studies typically utilize adult male or female rats (e.g., Sprague-Dawley or Wistar strains). Animals are surgically implanted with intravenous catheters into the jugular vein, which are externalized on their back. This allows for the direct infusion of the drug contingent on an operant response. A recovery period of several days post-surgery is standard before behavioral training commences.

Apparatus

Self-administration sessions are conducted in operant conditioning chambers. These chambers are equipped with two levers or nose-poke holes. One is designated as the "active" lever, which, when pressed, results in a drug infusion. The other is the "inactive" lever, and presses on this lever are recorded but have no programmed consequences. The chambers are housed in sound-attenuating cubicles to minimize external disturbances. A syringe pump is connected to the indwelling catheter to deliver the drug infusion.

Behavioral Training and Reinforcement Schedules

Acquisition: Initially, animals are trained to press the active lever to receive a drug infusion. A common training dose for cathinones like mephedrone and methylone is 0.5 mg/kg/infusion.[5][8] Sessions are typically conducted for 1 to 2 hours daily.[1][3][4]

Fixed-Ratio (FR) Schedule: This is a simple reinforcement schedule where the animal receives a single infusion for a fixed number of responses (e.g., one response in an FR1 schedule). Dose-response curves are generated by varying the dose of the drug across sessions to determine the dose that maintains the maximal number of infusions.

Progressive-Ratio (PR) Schedule: In this schedule, the number of responses required to receive a subsequent infusion increases progressively throughout the session. The "breakpoint," or the highest number of responses an animal is willing to make for a single infusion, is a measure of the motivational strength of the drug. Higher breakpoints suggest a greater abuse potential.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a self-administration experiment designed to assess the abuse potential of a novel compound.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_training Phase 2: Behavioral Training cluster_assessment Phase 3: Abuse Potential Assessment cluster_outcome Phase 4: Outcome Animal_Acclimation Animal Acclimation Catheter_Implantation Intravenous Catheter Implantation Animal_Acclimation->Catheter_Implantation Post_Surgery_Recovery Post-Surgery Recovery Catheter_Implantation->Post_Surgery_Recovery Acquisition_Training Acquisition of Self-Administration (e.g., FR1 schedule) Post_Surgery_Recovery->Acquisition_Training Dose_Response_Testing Dose-Response Testing (Fixed-Ratio) Acquisition_Training->Dose_Response_Testing Progressive_Ratio_Testing Progressive-Ratio Testing (Breakpoint Determination) Dose_Response_Testing->Progressive_Ratio_Testing Data_Analysis Data Analysis and Comparison to Benchmarks Progressive_Ratio_Testing->Data_Analysis Abuse_Potential_Validated Abuse Potential Validated Data_Analysis->Abuse_Potential_Validated

Diagram of the experimental workflow for validating abuse potential.

Conclusion

The validation of the abuse potential of novel synthetic cathinones like this compound is a critical step in addressing the public health risks posed by NPS. By employing robust self-administration models and comparing the resulting data to well-established benchmarks from drugs like mephedrone and methylone, researchers can generate the necessary evidence to inform regulatory bodies and guide future research. The experimental framework outlined in this guide provides a clear and objective pathway for these essential preclinical evaluations.

References

Comparative Neurotoxicity of 4-Ethylethcathinone and Other Synthetic Cathinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research purposes only. Synthetic cathinones are potent psychoactive substances and can be harmful.

This guide provides a comparative analysis of the neurotoxic profiles of various synthetic cathinones, with a focus on 4-Ethylethcathinone (4-EEC). Due to a scarcity of direct experimental data on 4-EEC, this comparison draws upon available research for structurally related compounds and more extensively studied synthetic cathinones such as Mephedrone (4-MMC), Methylone (MDMC), 3,4-Methylenedioxypyrovalerone (MDPV), and α-Pyrrolidinopentiophenone (α-PVP).

Synthetic cathinones, often referred to as "bath salts," are β-keto analogues of amphetamines and exert their effects primarily by interacting with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2] Their neurotoxic effects are believed to stem from mechanisms including oxidative stress, mitochondrial dysfunction, neuroinflammation, and excitotoxicity.[3][4]

Comparative Analysis of Neurotoxic Effects

The neurotoxicity of synthetic cathinones is complex and varies significantly between compounds based on their chemical structure.[5] Factors such as the substituents on the aromatic ring and the N-alkyl group influence a compound's affinity and selectivity for monoamine transporters, which in turn dictates its specific neurotoxic profile.[5]

While direct quantitative data for 4-EEC is limited, a comparative study involving the structurally similar Ethcathinone suggests it induces neurotoxic effects.[2] For a broader comparison, the following table summarizes key neurotoxicity findings for several prominent synthetic cathinones.

Compound Primary Mechanism of Action Observed Neurotoxic Effects (In Vitro & In Vivo) Key Findings & Citations
Mephedrone (4-MMC) Monoamine Releaser/Reuptake Inhibitor (Primarily SERT & DAT)Serotonergic neurotoxicity, reduction in SERT and DAT function, oxidative stress, mitochondrial respiration changes.[4][5][6] Neurotoxicity is exacerbated by high ambient temperatures.[4][7]The neurotoxic effect on serotonin and dopamine systems can be controversial, with some studies showing no damage to dopamine nerve endings.[4][5]
Methylone (MDMC) Monoamine Releaser (SERT > DAT)Loss of dopamine transporters, damage to serotonin and dopamine nerve terminals.[5] Induces apoptosis via oxidative stress and mitochondrial impairment.[6]Shows a dose-dependent neurotoxicity. In some models, its neurotoxic potency is considered less than MDPV and MDMA.[6]
MDPV Pure Monoamine Reuptake Inhibitor (DAT & NET)Decreased cellular proliferation, increased Reactive Oxygen Species (ROS) production, disruption of the blood-brain barrier properties.[1] Induces apoptosis.[6]Has a high potency at the dopamine transporter and acts as a pure reuptake inhibitor, unlike mephedrone which is a releasing agent.[1][5]
α-PVP Pure Monoamine Reuptake Inhibitor (DAT & NET)Impairments in learning and memory (in rats), potential for brain energy utilization issues.[8] Activates the central nervous system via dopaminergic neurons.[9]A potent stimulant with cocaine-like effects.[8][9] Long-term use may lead to neurotoxicity.[8]
Ethcathinone Presumed Monoamine Releaser/Reuptake InhibitorInduces neurotoxicity, with specific effects on lysosomal integrity in cholinergic neuronal models.[2]A study comparing four structurally related synthetic cathinones demonstrated its neurotoxic potential in vitro.[2]

Experimental Methodologies

The findings summarized above are derived from a range of experimental protocols designed to assess neurotoxicity. These methodologies are crucial for understanding the context and limitations of the data.

Common In Vitro Models:

  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) and immortalized mouse hippocampal cells (e.g., HT22) are frequently used.[1][10] These cells can be differentiated into more mature neuronal phenotypes to study effects on specific cell types (e.g., dopaminergic neurons).[6]

  • Primary Cell Cultures: Primary neuronal cultures from specific brain regions of rodents provide a model that more closely resembles the in vivo environment.

  • Synaptosomes: Isolated nerve terminals are used to directly study effects on neurotransmitter uptake and release.

Key In Vitro Assays:

  • Cell Viability Assays: (e.g., MTT, Neutral Red Uptake) to quantify cytotoxicity.[2][10]

  • Oxidative Stress Measurement: Assays for Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) production, and levels of endogenous antioxidants like glutathione (GSH).[6]

  • Mitochondrial Function Analysis: Measurement of mitochondrial membrane potential (Δψm) and intracellular ATP levels to assess mitochondrial health.[6]

  • Apoptosis Detection: Assays for caspase activation (e.g., caspase-3, -8, -9) and DNA fragmentation (e.g., TUNEL staining).[6]

Common In Vivo Models:

  • Animal Models: Primarily rats and mice are used to study behavioral changes, neurotransmitter level alterations, and long-term neurotoxic effects.[1][8]

  • Administration Protocols: Often involve "binge-like" dosing regimens (multiple injections over a short period) to mimic patterns of human abuse.[5]

  • Behavioral Tests: Locomotor activity monitoring, conditioned place preference, and tests for learning and memory (e.g., novel object recognition) are used to assess functional consequences.[1][8]

  • Neurochemical Analysis: Techniques like in vivo microdialysis to measure extracellular neurotransmitter levels and post-mortem tissue analysis (e.g., HPLC) to quantify neurotransmitter and metabolite concentrations.[9]

  • Immunohistochemistry: Used to visualize and quantify markers of neuronal damage, neuroinflammation (e.g., glial activation), and transporter levels in brain tissue.[1]

Visualizing Experimental and Pathological Pathways

To better illustrate the processes involved in assessing and understanding synthetic cathinone neurotoxicity, the following diagrams are provided.

G General Workflow for In Vitro Neurotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat Cells with Cathinone Concentrations CellCulture->Treatment CompoundPrep Prepare Synthetic Cathinone Solutions CompoundPrep->Treatment Incubation Incubate for Defined Time Period (e.g., 24h, 48h) Treatment->Incubation Viability Cell Viability Assays (MTT) Incubation->Viability OxidativeStress Oxidative Stress (ROS/RNS) Incubation->OxidativeStress Mitochondria Mitochondrial Function (ATP) Incubation->Mitochondria Apoptosis Apoptosis Assays (Caspase) Incubation->Apoptosis Data Data Collection & Statistical Analysis Viability->Data OxidativeStress->Data Mitochondria->Data Apoptosis->Data Conclusion Determine Neurotoxic Potential Data->Conclusion

Caption: A typical workflow for assessing the neurotoxicity of synthetic cathinones in vitro.

G Proposed Signaling Pathway for Cathinone-Induced Neurotoxicity cluster_transporters Monoamine Transporters cluster_effects Initial Effects cluster_cellular_stress Cellular Stress Mechanisms cluster_outcome Final Outcome Cathinone Synthetic Cathinone (e.g., 4-EEC) DAT Dopamine Transporter (DAT) Cathinone->DAT Inhibits Reuptake/ Promotes Efflux SERT Serotonin Transporter (SERT) Cathinone->SERT Inhibits Reuptake/ Promotes Efflux MA_Increase ↑ Extracellular Dopamine & Serotonin DAT->MA_Increase SERT->MA_Increase Receptor_Activation Excessive Receptor Stimulation MA_Increase->Receptor_Activation OxidativeStress Oxidative Stress (↑ ROS/RNS) Receptor_Activation->OxidativeStress Excitotoxicity MitoDysfunction Mitochondrial Dysfunction (↓ ATP) OxidativeStress->MitoDysfunction Neuroinflammation Neuroinflammation (Microglial Activation) OxidativeStress->Neuroinflammation Apoptosis Apoptosis MitoDysfunction->Apoptosis Caspase Activation Neurodegeneration Neuronal Death & Neurodegeneration Neuroinflammation->Neurodegeneration Apoptosis->Neurodegeneration

Caption: Key pathways implicated in the neurotoxic effects of synthetic cathinones.

Conclusion

The available evidence strongly indicates that synthetic cathinones as a class possess significant neurotoxic potential. While the profiles of well-studied compounds like mephedrone, methylone, and MDPV are becoming clearer, there is a critical lack of research on newer analogues such as this compound. Based on the neurotoxicity of the structurally related ethcathinone, it is plausible that 4-EEC also poses a risk of neuronal damage. The precise nature and severity of this risk can only be determined through direct experimental investigation. Future research should prioritize in vitro and in vivo studies on 4-EEC to elucidate its specific mechanisms of action on monoamine transporters and its downstream effects on neuronal viability, oxidative stress, and mitochondrial function. Such data is essential for a comprehensive understanding of the public health risks associated with the evolving landscape of new psychoactive substances.

References

Head-to-Head Comparison: 4-Ethylethcathinone (4-EEC) vs. 4-Methylethcathinone (4-MEC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed head-to-head comparison of the pharmacological and toxicological profiles of two synthetic cathinones: 4-Ethylethcathinone (4-EEC) and 4-Methylethcathinone (4-MEC). While extensive research has been conducted on 4-MEC, a notable scarcity of experimental data exists for 4-EEC. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

I. Pharmacological Profile

The primary mechanism of action for many synthetic cathinones involves the modulation of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

4-Methylethcathinone (4-MEC)

4-MEC is characterized as a non-selective monoamine uptake inhibitor.[1] It exhibits a unique "hybrid" activity, functioning as a serotonin (5-HT) releaser while simultaneously acting as a dopamine (DA) blocker.[1][2] In vitro assays have demonstrated that 4-MEC inhibits the uptake of dopamine, norepinephrine, and serotonin with comparable potency.[3] Furthermore, it has been shown to induce the release of serotonin.[3]

This compound (4-EEC)

There is a significant lack of published experimental data on the pharmacological properties of this compound (4-EEC). One source suggests that 4-EEC hydrochloride acts as a releasing agent for norepinephrine and dopamine; however, quantitative data to support this assertion is not provided. Due to its structural similarity to ethcathinone, some inferences may be drawn, although these should be treated with caution pending direct experimental evidence. Ethcathinone is reported to be a moderately active norepinephrine releaser and a weak dopamine reuptake inhibitor.[4][5][6]

II. Quantitative Data Summary

The following tables present a summary of the available quantitative data for 4-MEC and the related compound, ethcathinone. The absence of data for 4-EEC is noted.

Table 1: Monoamine Transporter Inhibition (IC50 values in nM)

CompoundDATNETSERT
4-Methylethcathinone (4-MEC) ~800[1]Data Not Available~500[1]
This compound (4-EEC) Data Not AvailableData Not AvailableData Not Available
Ethcathinone 1,014 (Ki)[4]Data Not AvailableData Not Available

Table 2: Monoamine Release (EC50 values in nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
4-Methylethcathinone (4-MEC) Inactive[1]Data Not Available~100[1]
This compound (4-EEC) Data Not AvailableData Not AvailableData Not Available
Ethcathinone Data Not Available99.3[4]Data Not Available

III. In Vivo Effects

4-Methylethcathinone (4-MEC)

In vivo studies in rodents have shown that 4-MEC induces locomotor activity.[7] It has also been demonstrated to produce conditioned place preference (CPP), suggesting rewarding and reinforcing properties.[7]

This compound (4-EEC)

To date, there are no published in vivo studies characterizing the behavioral or physiological effects of this compound. Based on the limited in vitro information suggesting norepinephrine and dopamine releasing activity, it could be hypothesized to have stimulant effects, but this remains to be experimentally verified.

IV. Metabolism

4-Methylethcathinone (4-MEC)

The metabolism of 4-MEC has been investigated in vitro.[8] The primary metabolic pathways identified include:

  • Reduction of the keto group: The ketone functional group is reduced to a secondary alcohol.

  • N-deethylation: The ethyl group attached to the nitrogen atom is removed.

  • Hydroxylation: A hydroxyl group is added to the tolyl (methylphenyl) ring.

This compound (4-EEC)

Specific metabolic pathways for 4-EEC have not been experimentally determined. It is plausible that it undergoes similar metabolic transformations to 4-MEC and other cathinones, such as reduction of the keto group, N-deethylation, and hydroxylation of the ethylphenyl ring. However, dedicated metabolism studies are required for confirmation.

V. Experimental Protocols

Detailed methodologies are crucial for the generation of reliable and reproducible data in the study of novel psychoactive substances. Below are generalized protocols for key experiments relevant to the characterization of synthetic cathinones.

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Reaction: The cell membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (4-EEC or 4-MEC).

  • Filtration and Scintillation Counting: The reaction mixture is rapidly filtered to separate bound from unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from cells.

  • Cell Culture and Neurotransmitter Loading: HEK 293 cells expressing the respective monoamine transporters are cultured and pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin).

  • Superfusion: The cells are placed in a superfusion apparatus and continuously perfused with a buffer solution to establish a stable baseline of radioactivity.

  • Drug Application: The test compound is introduced into the perfusion buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is determined by scintillation counting.

  • Data Analysis: The release of the radiolabeled monoamine is quantified, and the concentration of the test compound that produces 50% of the maximum release effect (EC₅₀) is calculated.

In Vivo Locomotor Activity Assay

This assay assesses the stimulant effects of a compound in rodents.

  • Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment, which typically consists of an open-field arena equipped with infrared beams to detect movement.

  • Drug Administration: Animals are administered the test compound or a vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Locomotor activity, measured as the number of beam breaks, is recorded over a specified period.

  • Data Analysis: The total distance traveled, time spent mobile, and other parameters are analyzed to determine the effect of the compound on locomotor activity compared to the control group.

VI. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

G General Mechanism of Action of Monoamine Reuptake Inhibitors and Releasers cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Monoamine Synthesis Monoamine Synthesis VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Monoamine Synthesis->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle Release Vesicle->Release Exocytosis Transporter Monoamine Transporter (DAT, SERT, or NET) Monoamine Monoamine Release->Monoamine Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Reuptake_Inhibitor Reuptake Inhibitor (e.g., some cathinones) Reuptake_Inhibitor->Transporter Blocks Releasing_Agent Releasing Agent (e.g., some cathinones) Releasing_Agent->Transporter Induces Reverse Transport

Caption: Monoamine transporter modulation by psychoactive substances.

G Experimental Workflow for In Vitro Characterization of Synthetic Cathinones start Start cell_culture HEK 293 Cell Culture (Transporter Expression) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep uptake_assay Monoamine Uptake Assay cell_culture->uptake_assay release_assay Monoamine Release Assay cell_culture->release_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay data_analysis Data Analysis (IC50, Ki, EC50) binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for cathinone analysis.

VII. Conclusion

This comparative guide highlights a significant disparity in the scientific understanding of this compound and 4-Methylethcathinone. While 4-MEC has been characterized as a non-selective monoamine transporter inhibitor with serotonin-releasing properties, there is a profound lack of experimental data for 4-EEC. The limited available information suggests it may act as a norepinephrine-dopamine releasing agent, a profile that differs from the more balanced effects of 4-MEC on all three major monoamine systems.

The absence of robust pharmacological and toxicological data for 4-EEC underscores a critical knowledge gap. Further research, employing the standardized experimental protocols outlined in this guide, is imperative to elucidate the specific mechanisms of action, in vivo effects, and metabolic fate of 4-EEC. Such studies are essential for a comprehensive risk assessment and to inform the scientific and drug development communities about the potential pharmacological profile of this emerging synthetic cathinone. Researchers are strongly encouraged to conduct direct comparative studies of 4-EEC and 4-MEC to accurately delineate their pharmacological and toxicological differences.

References

A Comparative Guide to the Analytical Standards of 4-Ethylethcathinone (4-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical data for 4-Ethylethcathinone (4-EEC), a synthetic cathinone. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of this substance. While a formal inter-laboratory validation study for 4-EEC is not publicly available, this document compiles and compares data from various sources to serve as a valuable reference.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the physicochemical properties and key spectroscopic data for this compound and its hydrochloride salt, as reported by various organizations. This allows for a quick comparison of expected analytical parameters.

ParameterSWGDRUG.org[1]PubChem[2][3]Cayman Chemical[4]
IUPAC Name 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one2-(ethylamino)-1-(4-ethylphenyl)propan-1-one2-(ethylamino)-1-(4-ethylphenyl)propan-1-one, monohydrochloride
Synonyms 4-EEC, 4-ethyl-N-ethylcathinone4-Eec, TD91EP6JNV4-EEC
Molecular Formula C13H19NO (Base), C13H19NO · HCl (HCl Salt)C13H19NO (Base), C13H20ClNO (HCl Salt)C13H19NO · HCl
Molecular Weight 205 g/mol (Base), 241 g/mol (HCl Salt)205.30 g/mol (Base), 241.76 g/mol (HCl Salt)241.8 g/mol
Appearance White powder (HCl Salt)Not SpecifiedA crystalline solid
UVmax (in Methanol) 262.8 nmNot Specified255 nm
GC-MS Retention Time 8.630 minNot SpecifiedNot Specified
Key Mass Spectra (m/z) 205, 190, 174, 162, 146, 133, 119, 115, 103, 90, 79, 77, 72, 70, 63, 56, 51, 44, 42, 39Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducibility. Below are the experimental protocols derived from available documentation.

Gas Chromatography/Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilution of the analyte at approximately 4 mg/mL was base extracted into chloroform.[1]

  • Instrumentation: An Agilent gas chromatograph in split mode coupled with a mass spectrometer detector was used.[1]

  • Column: A DB-1 MS column (or equivalent) with dimensions of 30m x 0.25 mm x 0.25µm was utilized.[1]

  • Carrier Gas: Helium was used as the carrier gas at a flow rate of 1 mL/min.[1]

  • Temperature Program:

    • Injector Temperature: 280°C[1]

    • MSD Transfer Line: 280°C[1]

    • MS Source: 230°C[1]

    • MS Quad: 150°C[1]

    • Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[1]

  • Injection Parameters: A 1 µL injection volume was used with a split ratio of 20:1.[1]

  • MS Parameters: The mass scan range was set from 30 to 550 amu.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The analyte was diluted to approximately 10 mg/mL in D2O containing TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.[1]

  • Instrument: A 400 MHz NMR spectrometer was employed.[1]

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.[1]

    • Pulse Angle: 90°[1]

    • Delay Between Pulses: 45 seconds[1]

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Instrument: An FTIR spectrometer equipped with a diamond ATR attachment (3 bounce) was used.[1]

  • Scan Parameters:

    • Number of Scans: 32[1]

    • Number of Background Scans: 32[1]

    • Resolution: 4 cm-1[1]

    • Sample Gain: 8[1]

    • Aperture: 150[1]

Visualized Workflows and Structures

The following diagrams illustrate a generalized workflow for analytical method validation and the chemical structure of this compound.

Analytical_Standard_Validation_Workflow General Workflow for Analytical Standard Validation A Standard Acquisition (e.g., 4-EEC) B Physicochemical Characterization (Appearance, Solubility) A->B C Qualitative Analysis (GC-MS, NMR, FTIR) B->C D Quantitative Analysis (Purity Assessment) C->D E Inter-laboratory Comparison (Method Transfer & Proficiency Testing) D->E Ideal Step F Data Analysis & Reporting (Statistical Evaluation) D->F E->F G Certificate of Analysis Generation F->G

A generalized workflow for the validation of an analytical standard.

The chemical structure of this compound.

References

Assessing the Cross-Reactivity of 4-Ethylethcathinone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Among these, synthetic cathinones remain a prominent class of stimulants. Accurate detection of these compounds is critical, and immunoassays are often the first line of screening. However, the structural diversity of synthetic cathinones can lead to variable cross-reactivity with existing immunoassays, potentially resulting in false-negative or false-positive results. This guide provides a comparative assessment of the cross-reactivity of 4-Ethylethcathinone (4-EEC), a less common cathinone derivative, in commercially available immunoassays, with supporting data on other relevant cathinone analogs.

Data Presentation: Cross-Reactivity of this compound and Other Synthetic Cathinones

The following tables summarize the cross-reactivity of 4-EEC and other selected synthetic cathinones in various immunoassay platforms. The data is compiled from published research, highlighting the concentration of the compound required to produce a positive result. It is important to note that direct comparisons between studies may be limited due to differences in assay kits, calibrators, and cutoff levels.

Table 1: Cross-Reactivity of this compound (4-EEC) in Commercial Immunoassay Kits

Immunoassay KitTarget AnalyteLowest Concentration of 4-EEC Producing a Positive Result (µg/mL)
Microgenics DRI® Ecstasy AssayMDMA60.00
Microgenics DRI® Phencyclidine AssayPCPNegative at 100 µg/mL
Lin-Zhi Methamphetamine Enzyme ImmunoassayMethamphetamine50.00
Siemens/Syva® EMIT®II Plus Amphetamines AssayAmphetaminesNegative at 100 µg/mL
CEDIA® DAU Amphetamine/Ecstasy AssayAmphetamine/EcstasyNegative at 100 µg/mL

Data sourced from a study evaluating the cross-reactivity of 94 designer drugs.[1]

Table 2: Comparative Cross-Reactivity of Selected Synthetic Cathinones in Randox Drugs of Abuse V (DOA-V) Biochip Array

CompoundBSI (Mephedrone/Methcathinone Target) % Cross-ReactivityBSII (MDPV/MDPBP Target) % Cross-Reactivity
Mephedrone100Not Reported
MethcathinoneHigh (Not specified)Not Reported
4-Methylethcathinone (4-MEC)Moderate (Not specified)Low (Not specified)
MethyloneLower than reported in insertNot Reported
Methedrone54-57%Not Reported
ButyloneCross-reactive<1.8%
MDPVNot Reported37-42%
MDPBPNot Reported100
NaphyroneNot ReportedCross-reactive
PentedroneNot ReportedCross-reactive

Data is a summary from a validation study of the Randox DOA-V biochip immunoassay.[2] It is important to note that this study did not specifically test this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for two common immunoassay techniques used in drug screening.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Synthetic Cathinone Screening

This protocol outlines a general procedure for determining the cross-reactivity of a compound like 4-EEC using a competitive ELISA format.

  • Plate Coating:

    • Dilute the capture antibody (e.g., anti-methamphetamine antibody) to a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three to five times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any unoccupied binding sites on the plastic surface.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compound (e.g., 4-EEC) and any comparator compounds in the assay buffer.

    • In separate tubes, mix 50 µL of the test compound dilution with 50 µL of a fixed concentration of the enzyme-labeled drug conjugate (e.g., methamphetamine-HRP).

    • Add 100 µL of this mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2 to remove unbound reagents.

  • Substrate Addition and Signal Development:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well to terminate the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The concentration of the test compound is inversely proportional to the absorbance.

    • Calculate the concentration of the test compound that causes 50% inhibition of signal (IC50) and determine the percent cross-reactivity relative to the target analyte.

Enzyme Multiplied Immunoassay Technique (EMIT®) Protocol for Drugs of Abuse Screening

EMIT® is a homogeneous immunoassay, meaning it does not require separation of bound and unbound fractions. The following is a generalized protocol.

  • Reagent Preparation:

    • Allow all reagents, including the antibody/substrate reagent and the enzyme-conjugate reagent, to come to room temperature.

  • Assay Procedure (typically performed on an automated analyzer):

    • The sample (e.g., urine) is mixed with the antibody/substrate reagent in a reaction cuvette. This reagent contains antibodies specific to the target drug class and the substrate for the enzyme.

    • After a short incubation period, the enzyme-labeled drug conjugate is added.

    • The free drug from the sample and the enzyme-labeled drug compete for the limited number of antibody binding sites.

    • When the antibody binds to the enzyme-labeled drug, the enzyme's activity is blocked.

    • The unbound enzyme-labeled drug is active and converts the substrate, leading to the production of a measurable signal (e.g., a change in absorbance).

  • Data Acquisition and Analysis:

    • The rate of the enzymatic reaction is measured spectrophotometrically by the analyzer.

    • The change in absorbance is directly proportional to the concentration of the drug in the sample.

    • A calibration curve is generated using calibrators with known concentrations of the target drug.

    • The concentration of the drug in the unknown samples is determined by the analyzer by comparing their reaction rate to the calibration curve.

    • Cross-reactivity is determined by analyzing various concentrations of the test compound and calculating the concentration that produces a response equivalent to a specific concentration of the target analyte.

Mandatory Visualization

EMIT_Workflow start Sample + Antibody/Substrate Reagent step1 Incubation start->step1 step2 Add Enzyme-Labeled Drug Conjugate step1->step2 step3 Competitive Binding step2->step3 step4 Enzymatic Reaction (Unbound Conjugate) step3->step4 end Measure Rate of Absorbance Change step4->end

References

A Comparative Analysis of the Discriminative Stimulus Effects of Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the discriminative stimulus effects of various cathinone derivatives, a class of psychoactive substances that have seen a surge in recreational use and scientific interest. By examining their structure-activity relationships and mechanisms of action, this analysis aims to offer a clear, data-driven perspective for researchers in pharmacology, toxicology, and drug development. The information presented is collated from peer-reviewed scientific literature, with a focus on in vivo experimental data.

Introduction to Cathinone Derivatives and their Mechanism of Action

Synthetic cathinones are β-keto analogues of amphetamine and exert their psychostimulant effects primarily by interacting with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[3]

Cathinone derivatives can be broadly categorized into two main classes based on their mechanism of action at these transporters:

  • Releasers (Substrate-type): These compounds, like amphetamine, are transported into the presynaptic neuron and induce the reverse transport (efflux) of monoamines. Ring-substituted cathinones such as mephedrone and methylone typically fall into this category.[1][2]

  • Reuptake Inhibitors (Blocker-type): These compounds, similar to cocaine, bind to the transporter protein and block the reuptake of monoamines, leading to their accumulation in the synaptic cleft. Cathinones containing a pyrrolidine ring, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent transporter blockers.[1][2][4]

These distinct mechanisms of action significantly influence the discriminative stimulus effects of different cathinone derivatives, which are a measure of their subjective effects in animal models.

Comparative Discriminative Stimulus Effects

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs. In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a vehicle (e.g., saline). The ability of a novel compound to substitute for the training drug provides insight into its pharmacological similarity.

The following tables summarize the quantitative data from drug discrimination studies, presenting the ED50 values (the dose at which 50% of the animals respond on the drug-appropriate lever) for various cathinone derivatives to substitute for the discriminative stimulus effects of cocaine, methamphetamine, or MDMA.

Substitution for Cocaine and Methamphetamine

The discriminative stimulus effects of many synthetic cathinones are comparable to those of well-known psychostimulants like cocaine and methamphetamine.[5][6][7] This suggests a significant interaction with the dopamine transporter, as the subjective effects of cocaine and methamphetamine are primarily mediated by their actions at DAT.

Cathinone DerivativeTraining DrugED50 (mg/kg)SpeciesReference
MethcathinoneCocaine0.52 ± 0.10Rat[6]
Methamphetamine0.36 ± 0.08Rat[6]
PentedroneCocaine2.29 ± 0.22Rat[6]
Methamphetamine2.58 ± 0.08Rat[6]
PentyloneCocaineNot specifiedRat[6]
MethamphetamineNot specifiedRat[6]
3-FMCCocaineNot specifiedRat[6]
MethamphetamineNot specifiedRat[6]
4-MECCocaineNot specifiedRat[6]
MethamphetamineNot specifiedRat[6]
MDPVMethamphetaminePotentRat[7]
MephedroneMethamphetaminePotentRat[7]
MethyloneMethamphetamineLess potentRat[7]
ButyloneMethamphetamineLess potentRat[7]
FlephedroneMethamphetamineLess potentRat[7]
NaphyroneMethamphetamineLess potentRat[7]

ED50 values represent the mean ± standard error of the mean where available.

Substitution for MDMA

Some cathinone derivatives produce subjective effects that are more similar to 3,4-methylenedioxymethamphetamine (MDMA), an entactogen known for its mixed stimulant and empathogenic properties. This similarity is often attributed to a more pronounced interaction with the serotonin transporter (SERT) in addition to DAT.[5]

Cathinone DerivativeTraining DrugED50 (mg/kg)SpeciesReference
4-FMC(±)-MDMA5.27 ± 0.08Rat[5]
Mephedrone (4-MMC)(±)-MDMA0.59 ± 0.17Rat[5]
4-MEC(±)-MDMA6.04 ± 0.10Rat[5]
3-FMC(±)-MDMA0.86 ± 0.10Rat[5]
Pentedrone(±)-MDMA2.00 ± 0.11Rat[5]
Ethylone(±)-MDMA4.57 ± 0.06Rat[5]
Methcathinone(±)-MDMAPartial substitutionRat[5]

ED50 values represent the mean ± standard error of the mean.

Structure-Activity Relationships (SAR)

The discriminative stimulus effects of cathinone derivatives are heavily influenced by their chemical structure.[8] Key structural modifications that impact their activity include:

  • Aryl Substitution: Substituents on the phenyl ring can alter the potency and selectivity of the compound. For example, para-substitution on the phenyl ring of methcathinone generally shifts selectivity towards SERT.[9]

  • N-Alkylation: The nature of the substituent on the nitrogen atom influences potency. For instance, N-monomethylation of cathinone to methcathinone generally maintains or enhances stimulant activity.[8]

  • α-Carbon Chain Length: Increasing the length of the carbon chain on the α-carbon of α-pyrrolidinophenones generally increases their affinity and potency at DAT.[10]

  • Pyrrolidine Ring: The presence of a pyrrolidine ring, as seen in MDPV and α-PVP, confers potent reuptake inhibitory activity at DAT and NET.[11]

Experimental Protocols

Drug Discrimination Procedure

The following provides a generalized methodology for a two-lever drug discrimination task in rats, a common procedure cited in the referenced literature.

  • Apparatus: Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a house light.

  • Subjects: Male rats are typically used and are food-deprived to maintain approximately 85-90% of their free-feeding body weight.

  • Training:

    • Animals are trained to press one lever ("drug lever") after receiving an injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.) and the other lever ("vehicle lever") after receiving a saline injection.

    • Lever presses are reinforced with food pellets on a fixed-ratio (FR) schedule.

    • Training sessions are conducted daily, with the drug and vehicle conditions alternating.

    • Training continues until the animals consistently respond on the correct lever (e.g., >80% correct responses before the first reinforcer) for a set number of consecutive sessions.

  • Testing (Substitution):

    • Once training criteria are met, test sessions are conducted.

    • Various doses of a novel cathinone derivative are administered instead of the training drug or vehicle.

    • The percentage of responses on the drug-appropriate lever is recorded. Full substitution is typically defined as ≥80% of responses on the drug lever.

    • The ED50 value is calculated as the dose of the test drug that produces 50% drug-lever responding.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and the experimental workflow.

MonoamineTransporterMechanisms cluster_releaser Releaser Mechanism (e.g., Mephedrone) cluster_blocker Blocker Mechanism (e.g., MDPV) Releaser Cathinone Derivative (Releaser) DAT_R Monoamine Transporter (DAT/SERT/NET) Releaser->DAT_R Enters neuron via transporter PresynapticNeuron_R Presynaptic Neuron Vesicle_R Vesicle (Monoamines) PresynapticNeuron_R->Vesicle_R Disrupts vesicular storage DAT_R->PresynapticNeuron_R SynapticCleft_R Synaptic Cleft DAT_R->SynapticCleft_R Reverse transport (Monoamine Efflux) PostsynapticReceptor_R Postsynaptic Receptor SynapticCleft_R->PostsynapticReceptor_R Increased monoamines activate receptors Blocker Cathinone Derivative (Blocker) DAT_B Monoamine Transporter (DAT/SERT/NET) Blocker->DAT_B Binds to and blocks transporter PresynapticNeuron_B Presynaptic Neuron SynapticCleft_B Synaptic Cleft PresynapticNeuron_B->SynapticCleft_B Normal monoamine release SynapticCleft_B->DAT_B Reuptake blocked PostsynapticReceptor_B Postsynaptic Receptor SynapticCleft_B->PostsynapticReceptor_B Increased monoamines activate receptors

Caption: Mechanisms of action for cathinone derivatives at monoamine transporters.

DrugDiscriminationWorkflow start Start: Animal Habituation and Food Restriction training Training Phase (Alternating Drug and Vehicle Days) start->training drug_day Administer Training Drug (e.g., Cocaine) training->drug_day vehicle_day Administer Vehicle (Saline) training->vehicle_day drug_lever Reinforce Responses on 'Drug' Lever drug_day->drug_lever vehicle_lever Reinforce Responses on 'Vehicle' Lever vehicle_day->vehicle_lever criteria_met Training Criteria Met? (e.g., >80% accuracy) drug_lever->criteria_met vehicle_lever->criteria_met criteria_met->training No testing Testing Phase (Substitution) criteria_met->testing Yes test_drug Administer Test Cathinone (Various Doses) testing->test_drug record_response Record Percentage of Drug-Lever Responding test_drug->record_response analyze Data Analysis (Calculate ED50) record_response->analyze end End analyze->end

Caption: Experimental workflow for a drug discrimination study.

References

Validating the translational relevance of animal models for 4-Ethylethcathinone effects

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on Establishing the Translational Relevance of Animal Models for the Study of 4-Ethylethcathinone (4-EEC) and Related Synthetic Cathinones.

Introduction

This compound (4-EEC) is a synthetic cathinone and a substituted analogue of methcathinone. While its precise physiological and toxicological properties are not yet fully characterized, its structural similarity to other psychostimulant cathinones suggests a potential for abuse.[1] Validating the translational relevance of animal models is a critical step in understanding the potential human effects of novel psychoactive substances like 4-EEC. This guide provides a framework for researchers to assess the effects of 4-EEC by comparing its potential behavioral and neurochemical profile with that of better-characterized synthetic cathinones in established animal models.

Due to the limited availability of direct experimental data for 4-EEC, this guide will focus on outlining the established experimental protocols and comparative data from structurally similar cathinones, such as 4-chloroethcathinone (4-CEC) and mephedrone (4-MMC). This approach will enable researchers to design robust experiments and interpret their findings in the context of the broader class of synthetic cathinones.

Comparative Behavioral Pharmacology of Synthetic Cathinones

The abuse potential of novel psychoactive substances is often initially assessed by examining their effects on locomotor activity and their similarity to known drugs of abuse in drug discrimination paradigms. The following tables summarize findings for cathinones structurally related to 4-EEC.

Table 1: Effects of Synthetic Cathinones on Locomotor Activity in Rodents

CompoundAnimal ModelDose Range (mg/kg)Effect on Locomotor ActivityDuration of Peak Effect
4-CECSwiss-Webster Mice10 - 56Dose-dependent increase2 - 3 hours
Mephedrone (4-MMC)Rats1 - 10Dose-dependent increaseRapid onset, short duration
MDPVRats and Mice0.1 - 3Potent, dose-dependent increaseLonger duration than cocaine

Data compiled from multiple preclinical studies.[2][3]

Table 2: Discriminative Stimulus Effects of Synthetic Cathinones in Rats Trained to Discriminate Methamphetamine or Cocaine

CompoundTraining DrugSubstitutionNotes
4-CECMethamphetamine/CocaineFull substitutionOccurred at doses that also decreased response rate, suggesting weaker psychostimulant-like effects.
Mephedrone (4-MMC)Methamphetamine/CocaineFull substitution
MDPVMethamphetamine/CocaineFull substitution

These data indicate that many synthetic cathinones produce subjective effects similar to those of classic psychostimulants.[3][4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key behavioral and neurochemical assays used to characterize the effects of synthetic cathinones.

Open-Field Locomotor Activity

This assay is used to assess the stimulant or depressant effects of a compound on general motor activity.

  • Apparatus: A square or circular arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning. The arena is typically equipped with a grid of infrared beams or an overhead video camera and tracking software to automatically record movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound (4-EEC or a comparator) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be selected based on a pilot dose-response study.

    • Immediately after injection, place the animal in the center of the open-field arena.

    • Record locomotor activity for a set period, typically 60-120 minutes.

    • Key parameters to be measured include: total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

    • Thoroughly clean the apparatus between subjects with an appropriate solvent (e.g., 70% ethanol) to eliminate olfactory cues.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing properties and abuse liability of a drug.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a syringe pump for drug infusion.

  • Procedure:

    • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically a rat) under anesthesia. Allow for a recovery period of 5-7 days.

    • Acquisition: Train the animals to press a designated "active" lever to receive an intravenous infusion of the test drug. Each infusion is paired with a brief light and/or tone cue. The other lever is "inactive" and has no programmed consequences. Training can be facilitated by initial sessions with a more readily self-administered drug like cocaine, followed by substitution with the test compound.

    • Dose-Response: Once stable responding is established, determine a dose-response curve by varying the dose of the drug available for self-administration across sessions.

    • Progressive Ratio Schedule: To assess the motivation to take the drug, employ a progressive ratio schedule of reinforcement, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) serves as a measure of the reinforcing efficacy of the drug.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Apparatus: A stereotaxic frame for probe implantation, a microinfusion pump, a fraction collector, and an HPLC-ECD system for sample analysis.

  • Procedure:

    • Surgery: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens, striatum).

    • Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfusion and Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Drug Administration: Administer the test compound and continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • Analysis: Analyze the dialysate samples for the content of dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for most psychostimulant synthetic cathinones involves the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). They can act as either reuptake inhibitors (cocaine-like) or as substrate-releasers (amphetamine-like).

Cathinone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Synapse Dopamine Vesicle->Synapse Exocytosis DAT Dopamine Transporter (DAT) DA_cyto Cytosolic Dopamine DAT->DA_cyto VMAT2 VMAT2 Tyr Tyrosine DOPA L-DOPA Tyr->DOPA TH DOPA->DA_cyto DDC DA_cyto:e->Vesicle:w VMAT2 Synapse:e->DAT:w Reuptake Receptor Dopamine Receptors Synapse->Receptor Binding Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect Signal Transduction Cathinone 4-EEC (or related cathinone) Cathinone->DAT Blocks or Reverses Experimental_Workflow cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis Locomotor Locomotor Activity (Open-Field Test) Data_Analysis Data Analysis and Interpretation Locomotor->Data_Analysis IVSA Intravenous Self-Administration IVSA->Data_Analysis CPP Conditioned Place Preference CPP->Data_Analysis Drug_Disc Drug Discrimination Drug_Disc->Data_Analysis Microdialysis In Vivo Microdialysis Analysis HPLC-ECD Analysis Microdialysis->Analysis Analysis->Data_Analysis Animal_Model Rodent Model (Rat or Mouse) Drug_Admin Drug Administration (4-EEC vs. Vehicle vs. Comparators) Animal_Model->Drug_Admin Drug_Admin->Locomotor Drug_Admin->IVSA Drug_Admin->CPP Drug_Admin->Drug_Disc Drug_Admin->Microdialysis Translational_Relevance Assessment of Translational Relevance Data_Analysis->Translational_Relevance

References

Comparison of the metabolic pathways of 4-Ethylethcathinone and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of 4-Ethylethcathinone (4-EEC) and its structurally related analogs, primarily focusing on the well-studied compounds mephedrone (4-methylmethcathinone, 4-MMC) and 4-methylethcathinone (4-MEC). Due to a significant lack of published experimental data on the metabolism of this compound, this guide extrapolates its likely metabolic fate based on the established biotransformation pathways of its close analogs and the general metabolic routes of synthetic cathinones.

Executive Summary

Synthetic cathinones undergo extensive metabolism primarily in the liver, transitioning from lipophilic compounds to more water-soluble metabolites for excretion. The metabolic process is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. Key transformations for synthetic cathinones include the reduction of the β-keto group, N-dealkylation of the amino group, and oxidation of the aromatic ring and alkyl substituents. These reactions are predominantly mediated by cytochrome P450 (CYP) enzymes. While specific data for 4-EEC is scarce, the metabolic pathways of its analogs, mephedrone and 4-MEC, have been elucidated and serve as a predictive framework for 4-EEC.

General Metabolic Pathways of Synthetic Cathinones

The metabolism of synthetic cathinones is a multi-step process involving several key enzymatic reactions.[1] Phase I metabolism introduces or exposes functional groups, preparing the molecule for Phase II conjugation.

Phase I Reactions:

  • β-Ketone Reduction: The carbonyl group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.[2]

  • N-dealkylation: The removal of alkyl groups from the nitrogen atom.[2] For instance, N-demethylation is a common pathway for mephedrone.[3]

  • Hydroxylation: The addition of a hydroxyl group, typically to the aromatic ring or the alkyl side-chain. For cathinones with a tolyl group, like mephedrone, oxidation of the methyl group to a hydroxymethyl group, which can be further oxidized to a carboxylic acid, is a major pathway.[2][3]

Phase II Reactions:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid, significantly increasing their water solubility for renal excretion.[2]

The following diagram illustrates the general metabolic pathways anticipated for synthetic cathinones like 4-EEC and its analogs.

Metabolic_Pathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent_Drug Parent Cathinone (e.g., 4-EEC) Keto_Reduction β-Keto Reduction Parent_Drug->Keto_Reduction CYP450 N_Dealkylation N-Dealkylation Parent_Drug->N_Dealkylation CYP450 Hydroxylation Hydroxylation (Ring or Alkyl) Parent_Drug->Hydroxylation CYP450 Glucuronidation Glucuronide Conjugate Keto_Reduction->Glucuronidation UGTs Excretion Excretion N_Dealkylation->Excretion Oxidation Further Oxidation (to Carboxylic Acid) Hydroxylation->Oxidation ADH/ALDH Hydroxylation->Glucuronidation UGTs Oxidation->Excretion Glucuronidation->Excretion

Caption: General metabolic pathways of synthetic cathinones.

Comparative Metabolism of 4-EEC Analogs

While data on 4-EEC is not available, studies on mephedrone (4-MMC) and 4-MEC provide insights into the expected metabolic profile.

Mephedrone (4-MMC)

Mephedrone is extensively metabolized, with major pathways including N-demethylation to normephedrone, reduction of the keto group to dihydromephedrone, and oxidation of the tolyl group to hydroxytolyl-mephedrone, which is further oxidized to 4-carboxy-mephedrone.[3] Studies using human liver microsomes have confirmed these pathways.[4]

4-Methylethcathinone (4-MEC)

The metabolism of 4-MEC is expected to follow similar pathways to mephedrone, including β-keto reduction, N-deethylation, and hydroxylation of the tolyl group followed by oxidation to the corresponding carboxylic acid. In vitro studies on structurally similar cathinones have identified these metabolic routes.[5]

Quantitative Data on Analog Metabolism

The following table summarizes available quantitative data for mephedrone, which can serve as a reference for predicting the metabolic stability of 4-EEC.

CompoundMatrixParameterValueReference
MephedroneHuman Liver Microsomest1/2Intermediate Clearance[6]
4-CMCHuman Liver Microsomest1/2> 60 min (Low Clearance)[6]
4-MDMBHuman Liver Microsomest1/2< 20 min (High Clearance)[6]

Experimental Protocols

The investigation of synthetic cathinone metabolism typically involves in vitro and in vivo models. A common in vitro approach utilizes human liver microsomes (HLM) to identify Phase I metabolites.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary Phase I metabolites of a synthetic cathinone.

Materials:

  • Test compound (e.g., 4-EEC)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Protocol:

  • Incubation Preparation: A typical incubation mixture contains the test compound (at a specified concentration, e.g., 1-10 µM), HLM (e.g., 0.5-1 mg/mL protein), and phosphate buffer.[7]

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes). Aliquots may be taken at various time points to assess metabolic stability.

  • Termination of Reaction: The reaction is stopped by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate proteins.

  • Sample Preparation: The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.

  • Analysis: The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites formed.[8][9][10][11]

The following diagram illustrates a typical experimental workflow for such a study.

Experimental_Workflow Start Start Incubation Incubation of Cathinone with Human Liver Microsomes and NADPH at 37°C Start->Incubation Quenching Quench Reaction with Acetonitrile Incubation->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Metabolite_ID Metabolite Identification and Structural Elucidation Analysis->Metabolite_ID End End Metabolite_ID->End

Caption: A typical experimental workflow for in vitro metabolism studies.

The Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including synthetic cathinones.[12][13][14] Several CYP isozymes are involved in the biotransformation of these compounds, with CYP2D6, CYP2C19, CYP1A2, and CYP3A4 being frequently implicated.[2][15] The specific CYP enzymes involved can influence the rate of metabolism and the profile of metabolites formed, contributing to inter-individual variability in drug response and toxicity.

The diagram below illustrates the central role of CYP450 enzymes in Phase I metabolism.

CYP450_Role cluster_Liver_Cell Hepatocyte (Liver Cell) Parent_Drug Lipophilic Parent Cathinone CYP450 Cytochrome P450 Enzymes Parent_Drug->CYP450 Oxidation, Reduction, Hydrolysis PhaseI_Metabolites Phase I Metabolites (Hydroxylated, Dealkylated, etc.) CYP450->PhaseI_Metabolites PhaseII_Enzymes Phase II Enzymes (e.g., UGTs) PhaseI_Metabolites->PhaseII_Enzymes Conjugation Hydrophilic_Metabolites Hydrophilic Conjugated Metabolites PhaseII_Enzymes->Hydrophilic_Metabolites Bloodstream_Out Bloodstream (to Excretion) Hydrophilic_Metabolites->Bloodstream_Out Bloodstream_In Bloodstream (Absorption) Bloodstream_In->Parent_Drug

Caption: Role of CYP450 enzymes in hepatic drug metabolism.

Conclusion

The metabolic pathways of this compound are predicted to be similar to those of its well-characterized analogs, mephedrone and 4-MEC. The primary metabolic routes are expected to involve β-keto reduction, N-dealkylation, and hydroxylation, followed by glucuronide conjugation. These reactions are primarily catalyzed by CYP450 enzymes in the liver. Further in vitro and in vivo studies are imperative to definitively elucidate the specific metabolites, enzymatic kinetics, and potential for drug-drug interactions of 4-EEC. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to design and interpret future metabolism studies on 4-EEC and other emerging synthetic cathinones.

References

Safety Operating Guide

Navigating the Disposal of 4-Ethylethcathinone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of research chemicals is a critical component of laboratory safety and regulatory compliance. For compounds like 4-Ethylethcathinone, a substituted cathinone intended for research and forensic applications, a structured disposal plan is essential to protect personnel and the environment.[1] This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

While a Safety Data Sheet (SDS) for this compound hydrochloride suggests that smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.[2] Institutional policies and local regulations for hazardous waste management should always take precedence.

Chemical and Physical Properties

A summary of the known properties of this compound hydrochloride is provided below. The lack of comprehensive data underscores the need for cautious handling.

PropertyData
Synonyms 4-EEC; 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one, monohydrochloride
CAS Number 2446466-62-0
Molecular Formula C₁₃H₁₉NO • HCl
Molecular Weight 241.8 g/mol
GHS Classification Not classified as hazardous according to the Globally Harmonized System (GHS)[2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
Flammability Product is not flammable[2]
Solubility (PBS, pH 7.2) 10 mg/ml

Standard Laboratory Disposal Protocol

The following step-by-step protocol outlines the best practices for the disposal of this compound in a laboratory environment. This procedure is designed to comply with general hazardous waste regulations.

Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

  • Designated hazardous waste container, clearly labeled.

  • Chemical waste labels.

  • Fume hood.

Procedure:

  • Initial Assessment and PPE

    • Consult the Safety Data Sheet (SDS) for this compound before handling.[3]

    • Don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Segregation

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • Segregate solid waste (e.g., contaminated consumables, unused powder) from liquid waste (e.g., solutions).

  • Containment of Solid Waste

    • Place all solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, into a designated, sealable, and properly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical.

  • Containment of Liquid Waste

    • Collect all liquid waste containing this compound in a sealable, leak-proof container.

    • Do not dispose of liquid waste containing this chemical down the sink or in any sewer drain.[4]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Labeling and Storage

    • Affix a completed hazardous waste label to the container, listing all constituents and their approximate concentrations.

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Keep the waste container closed except when adding waste.[4]

  • Arranging for Disposal

    • Contact your institution's EHS or equivalent safety office to schedule a pickup for the hazardous waste.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.[5]

  • Documentation

    • Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and, if applicable, controlled substance regulations.

Regulatory Considerations

This compound belongs to the synthetic cathinone class. Many synthetic cathinones are classified as controlled substances in various jurisdictions.[6] Researchers are responsible for determining if this compound is regulated as a controlled substance or analogue in their location. If it is, all acquisition, storage, use, and disposal must comply with the stringent regulations set forth by agencies such as the U.S. Drug Enforcement Administration (DEA).[7] Disposal of controlled substances often requires specific procedures to render the substance "non-retrievable".[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds 1. Consult SDS and Institutional Policy start->consult_sds is_controlled 2. Is it a Controlled Substance in your jurisdiction? consult_sds->is_controlled follow_dea Follow DEA/Regulatory Procedures for Controlled Substances is_controlled->follow_dea Yes segregate 3. Segregate Waste (Solid vs. Liquid) is_controlled->segregate No follow_dea->segregate Proceed with caution, additional rules apply solid_waste 4a. Place Solid Waste in Labeled Hazardous Waste Container segregate->solid_waste liquid_waste 4b. Place Liquid Waste in Labeled Hazardous Waste Container segregate->liquid_waste storage 5. Store in Secure Secondary Containment solid_waste->storage liquid_waste->storage contact_ehs 6. Contact EHS for Waste Pickup storage->contact_ehs end End: Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethylethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 4-Ethylethcathinone. Given that the toxicological properties of this compound are not well-characterized, a cautious approach, treating it as a substance with unknown potential hazards, is mandatory. Adherence to these protocols is critical for ensuring personnel safety and minimizing laboratory contamination.

Personal Protective Equipment (PPE) Protocol

A multi-tiered approach to PPE is required, contingent on the nature of the experimental work. The following table summarizes the minimum PPE requirements for various laboratory scenarios involving this compound.

Scenario Required Personal Protective Equipment
Routine Laboratory Operations (e.g., weighing, preparing solutions in a ventilated enclosure, analytical testing)Primary Barrier: - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: ANSI Z87.1 compliant safety glasses with side shields. - Body Protection: A standard laboratory coat. - Footwear: Closed-toe shoes.
Procedures with High Splash or Aerosol Potential (e.g., vortexing, sonicating, opening pressurized containers)Enhanced Barrier: - Gloves: Double-gloving with nitrile gloves. - Eye/Face Protection: Chemical splash goggles and a full-face shield. - Body Protection: A chemical-resistant apron over a laboratory coat. - Footwear: Closed-toe shoes.
Spill Cleanup (Minor spills)Spill Response Barrier: - Gloves: Heavy-duty, chemical-resistant gloves over nitrile gloves. - Eye/Face Protection: Chemical splash goggles and a full-face shield. - Body Protection: Chemical-resistant coveralls or a disposable gown over a lab coat. - Footwear: Chemical-resistant shoe covers. - Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation.
Emergency Response (e.g., major spill, uncontrolled release)Maximum Barrier: - Gloves: Heavy-duty, chemical-resistant gloves. - Eye/Face Protection: Full-face, positive-pressure supplied-air respirator. - Body Protection: Fully encapsulating chemical protective suit. - Footwear: Chemical-resistant boots.

Operational and Disposal Plans

Handling: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. After handling, thoroughly wash hands with soap and water.

Disposal: As this compound is a research chemical and a substituted cathinone, it may be subject to regulation as a controlled substance analog. All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. For research quantities of what may be considered controlled substances, it is often required to use a licensed reverse distributor for disposal.[1][2][3] Do not dispose of this chemical down the drain.

Experimental Protocols: Spill Decontamination

In the event of a minor spill of this compound, follow this procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Refer to the "Spill Cleanup" section in the PPE table.

  • Contain the Spill: Use absorbent pads or other inert material to contain the spill and prevent it from spreading.

  • Clean the Area: Working from the outside in, carefully clean the spill area. For powder spills, gently cover with a damp paper towel to avoid generating dust before scooping.

  • Decontaminate: Wipe the area with a suitable laboratory decontaminant, followed by a thorough cleaning with soap and water.

  • Dispose of Waste: All contaminated materials must be placed in a sealed, labeled hazardous waste container.

  • Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Visual Guidance: Procedural Diagrams

To further clarify safety protocols, the following diagrams illustrate key decision-making and response workflows.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection start Initiate Task with This compound decision Potential for Splash or Aerosol Generation? start->decision routine_ppe Routine PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes decision->routine_ppe No enhanced_ppe Enhanced PPE: - Chemical Goggles - Face Shield - Chemical-resistant Apron decision->enhanced_ppe Yes spill_check Is there a spill? spill_ppe Spill PPE: - Heavy-duty Gloves - Goggles & Face Shield - Chemical-resistant Coveralls - Shoe Covers spill_check->spill_ppe Yes end_task Proceed with Task spill_check->end_task No routine_ppe->spill_check enhanced_ppe->spill_check spill_ppe->end_task

Caption: PPE Selection Workflow for this compound Handling.

Emergency_Response_Plan cluster_exposure Accidental Exposure Event cluster_response Immediate Response Actions cluster_medical Medical Attention exposure Accidental Exposure to This compound exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact: 1. Remove contaminated clothing. 2. Wash affected area with soap   and water for 15 minutes. exposure_type->skin_contact Skin eye_contact Eye Contact: 1. Immediately flush eyes with   eyewash for 15 minutes. 2. Hold eyelids open. exposure_type->eye_contact Eye inhalation Inhalation: 1. Move to fresh air immediately. exposure_type->inhalation Inhalation ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical provide_info Provide Safety Data Sheet (SDS) to medical personnel. seek_medical->provide_info

Caption: Emergency Response Plan for Accidental Exposure.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.